Nvp-aew541
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-AEW541 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] This document provides a comprehensive overview of its mechanism of action in cancer cells, detailing its molecular targets, downstream signaling effects, and cellular consequences. It summarizes key quantitative data, outlines common experimental protocols for its study, and provides visual representations of its activity through signaling pathway diagrams.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in the proliferation, survival, and transformation of malignant cells.[1][2] The IGF-1R, a receptor tyrosine kinase, is a key mediator of this pathway and its overexpression or constitutive activation is a frequent event in various cancers, making it a promising therapeutic target.[3] this compound is a pyrrolo[2,3-d]pyrimidine derivative that selectively inhibits the IGF-1R kinase, demonstrating antitumor activity in a wide range of preclinical cancer models.[1][4] This guide delves into the core mechanisms by which this compound exerts its anticancer effects.
Core Mechanism of Action: IGF-1R Inhibition
This compound functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in its activation.[1] This blockade of IGF-1R phosphorylation effectively abrogates the downstream signaling cascades that are normally initiated by the binding of its ligands, IGF-1 and IGF-2.[2][5] While also showing activity against the highly homologous Insulin Receptor (InsR), this compound exhibits a greater selectivity for IGF-1R in cellular assays.[1][6][7]
Impact on Downstream Signaling Pathways
The inhibition of IGF-1R by this compound leads to the dephosphorylation and inactivation of key downstream signaling molecules. The two primary pathways affected are the Phosphoinositide 3-Kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated Protein Kinase (MAPK) pathways.[4][8]
The PI3K/Akt Pathway
Upon IGF-1R activation, Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, which in turn activates PI3K. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a variety of downstream targets. This compound treatment consistently leads to the dephosphorylation and inactivation of Akt in sensitive cancer cells.[2][3] This disruption of the PI3K/Akt pathway is a major contributor to the pro-apoptotic and anti-proliferative effects of the drug.[7]
The Ras/Raf/MAPK Pathway
The activation of IGF-1R can also lead to the activation of the Ras/Raf/MAPK cascade, which is heavily involved in cell proliferation and differentiation.[2] this compound has been shown to inhibit the phosphorylation of key components of this pathway, such as Erk1/2 (p42/p44 MAPK), although the effect can be inconsistent across different cell lines.[2][5]
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-AEW541: A Technical Guide to IGF-1R Signaling Pathway Inhibition
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the potent and selective ATP-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, NVP-AEW541. This document details the compound's mechanism of action, its effects on downstream signaling pathways, and provides exemplary experimental protocols for its study.
Core Mechanism of Action
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R tyrosine kinase. By competing with ATP for the binding site in the kinase domain of the IGF-1R, this compound effectively blocks the receptor's autophosphorylation and subsequent activation. This inhibition prevents the recruitment and phosphorylation of downstream adaptor proteins and enzymes, thereby attenuating the signal transduction cascades responsible for cell growth, proliferation, and survival.
The primary signaling pathways affected by this compound-mediated IGF-1R inhibition are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest in malignant cells that are dependent on IGF-1R signaling for their survival and proliferation.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Source |
| IGF-1R | 150 | |
| Insulin Receptor (InsR) | 1600 | |
| Abl | >10000 | |
| c-Src | >10000 | |
| KDR | >10000 | |
| FGFR1 | >10000 | |
| PDGFRβ | >10000 |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| NWT-21 | Ewing Sarcoma | 290 | |
| TC-71 | Ewing Sarcoma | 470 | |
| MCF-7 | Breast Cancer | 1900 | |
| HT-29 | Colon Cancer | 8900 | |
| GEO | Colon Cancer | >10000 | |
| DU-145 | Prostate Cancer | >10000 | |
| HCT-116 | Colon Cancer | 8300 |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling and this compound inhibition point.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Western Blotting for IGF-1R Pathway Phosphorylation
This protocol describes the detection of phosphorylated IGF-1R, Akt, and ERK as markers of pathway activation and inhibition.
Caption: Western Blotting experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NWT-21) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-IGF-1R, p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and corresponding total proteins overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Caption: MTT cell proliferation assay workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle as described for the proliferation assay for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Logical Relationships in this compound Action
The following diagram illustrates the logical cascade from this compound treatment to cellular outcomes.
Caption: Logical flow from this compound to cellular effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the IGF-1R tyrosine kinase. Its ability to effectively block the PI3K/Akt and MAPK/ERK signaling pathways provides a strong rationale for its investigation as a therapeutic agent in cancers that are dependent on IGF-1R signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this compound and in the broader field of IGF-1R-targeted cancer therapy.
NVP-AEW541: A Deep Dive into its Downstream Effects on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects of NVP-AEW541, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with a specific focus on its impact on Akt phosphorylation. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
Introduction to this compound and the IGF-1R/Akt Signaling Axis
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
One of the key downstream signaling cascades activated by IGF-1R is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Upon IGF-1 binding, the IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate-1 (IRS-1). This leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
This compound exerts its anti-tumor effects by blocking the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt cascade.[1]
The Impact of this compound on Akt Phosphorylation: A Quantitative Analysis
The inhibitory effect of this compound on the IGF-1R pathway directly translates to a reduction in the phosphorylation of Akt at key regulatory sites, namely Threonine 308 (T308) and Serine 473 (S473). The extent of this inhibition can be cell-type dependent and is often influenced by the expression levels of upstream components like IRS-1.[2]
Below are tables summarizing the quantitative effects of this compound on Akt phosphorylation across various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Akt Phosphorylation in Musculoskeletal Tumor Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Effect on p-Akt | Reference |
| TC-71 | Ewing's Sarcoma | 300 nmol/L, 1 µmol/L | 1 to 48 hours | Stable inhibition of Akt phosphorylation | [3] |
| SK-N-MC | Ewing's Sarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |
| SaoS-2 | Osteosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |
| RD/18 | Rhabdomyosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |
| RH4 | Rhabdomyosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |
Table 2: Effect of this compound on Akt Phosphorylation in Biliary Tract Cancer Cell Lines
| Cell Line | Cancer Type | This compound Treatment | Effect on p-Akt | Reference |
| Mz-ChA-1 | Cholangiocarcinoma | Treatment with this compound | Dephosphorylation of Akt | [4] |
| EGI-1 | Gallbladder Cancer | Treatment with this compound | Dephosphorylation of Akt | [4] |
Table 3: Effect of this compound on Akt Phosphorylation in Breast Cancer Cell Lines
| Cell Line | IRS-1 Expression | This compound Treatment | Effect on p-Akt | Reference |
| MCF-7 | High | Treatment with this compound | Inhibition of Akt phosphorylation | [2] |
| T47D | Low | Treatment with this compound | No inhibition of Akt phosphorylation | [2] |
Table 4: Effect of this compound on Akt Phosphorylation in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | This compound Treatment | Effect on p-Akt | Reference |
| 22Rv1 | Not specified | Treatment with this compound | Decreased phospho-Akt levels | [5] |
| DU145 | Not specified | Treatment with this compound | Decreased phospho-Akt levels | [5] |
| PC3 | Not specified | Treatment with this compound | No effect on phospho-Akt levels | [5] |
Table 5: In Vivo Effects of this compound on Cardiac Akt Phosphorylation in Rats
| Treatment Group | Duration | Effect on Cardiac p-Akt | Reference |
| This compound | 2 weeks (chronic) | Unchanged | [6][7] |
| This compound | Acute application | Not specified | [6][7] |
Experimental Protocols: Assessing Akt Phosphorylation
The following sections detail the methodologies commonly employed to investigate the effects of this compound on Akt phosphorylation.
Cell Culture and Drug Treatment
-
Cell Lines: Various cancer cell lines (e.g., TC-71, Mz-ChA-1, MCF-7) are cultured in appropriate media (e.g., IMDM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[5]
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control (DMSO) for the indicated times. For experiments investigating IGF-1-stimulated Akt phosphorylation, cells are often serum-starved for a period before treatment with this compound, followed by stimulation with recombinant human IGF-1.[3][8]
Western Blotting for Phospho-Akt and Total Akt
Western blotting is the gold standard for detecting changes in protein phosphorylation.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common lysis buffer composition is 50 mmol/L Tris-HCl (pH 7.4), 150 mmol/L NaCl, 1% Triton X-100, 1% deoxycholate, 0.1% SDS, and protease and phosphatase inhibitors.[3]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) and total Akt. Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative levels of phosphorylated and total Akt. The phospho-Akt signal is typically normalized to the total Akt signal to account for any variations in protein loading.
Visualizing the Molecular Cascade and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: IGF-1R/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound effectively inhibits the IGF-1R signaling pathway, leading to a significant reduction in Akt phosphorylation in a variety of cancer cell models. This inhibitory effect is a key mechanism underlying its anti-proliferative and pro-apoptotic activities. The data presented in this guide highlight the importance of the IGF-1R/PI3K/Akt axis as a therapeutic target and underscore the utility of this compound as a tool for both basic research and clinical applications. The provided experimental protocols offer a foundation for researchers seeking to investigate the downstream effects of this and similar targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of NVP-AEW541 in Inducing Apoptosis
Abstract
This compound is a potent and selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. By targeting IGF-1R, this compound effectively abrogates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in malignant cells. This technical guide delineates the molecular mechanisms by which this compound induces apoptosis, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows.
Mechanism of Action: Inhibition of IGF-1R Signaling
This compound functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is the initial step required for signal transduction upon ligand (IGF-1) binding. The blockade of IGF-1R activation by this compound leads to the suppression of two major downstream pro-survival signaling pathways:
-
PI3K/Akt Pathway: Inhibition of IGF-1R phosphorylation prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). This, in turn, prevents the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Forkhead transcription factors, while also activating pro-survival factors like NF-κB.
-
MAPK/ERK Pathway: The suppression of IGF-1R activity also dampens the Ras/Raf/MEK/ERK signaling cascade. This pathway is instrumental in promoting cell proliferation and survival. Its inhibition contributes to cell cycle arrest and sensitizes cells to apoptotic stimuli.
The concerted inhibition of these pathways culminates in a shift in the cellular balance towards apoptosis. This is characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
NVP-AEW541: Modulating the Tumor Microenvironment Through IGF-1R Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key signaling node implicated in the proliferation, survival, and progression of numerous cancers.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). By inhibiting the IGF-1R signaling cascade, this compound not only directly targets tumor cells but also exerts significant influence on critical components of the TME, including angiogenesis and potentially, the immune landscape. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of the IGF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[3]
Activation of IGF-1R by its ligands, IGF-1 and IGF-2, leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate PI3K. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation. The MAPK/Erk pathway, also activated by IGF-1R, is critical for cell proliferation, differentiation, and survival.[3] this compound's inhibition of IGF-1R effectively dampens these pro-tumorigenic signals.
Effects on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. This compound's impact extends beyond the cancer cell to modulate key components of the TME.
Inhibition of Angiogenesis
A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties.[3] The primary mechanism is believed to be the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3]
| Parameter | Effect of this compound | Method of Quantification | Reference |
| VEGF Expression | Decreased | ELISA, Immunohistochemistry (IHC) | [3] |
| Microvessel Density (MVD) | Decreased | CD31 Staining (IHC) | [3] |
| Basic Fibroblast Growth Factor (bFGF) Levels | Potentially altered; indirect evidence suggests IGF-1R signaling can influence bFGF. | ELISA | [4] |
Modulation of the Immune Microenvironment
While direct evidence for this compound's immunomodulatory effects is still emerging, studies on IGF-1R inhibition suggest a significant potential to alter the immune landscape within the TME. The IGF-1/IGF-1R axis has been implicated in promoting an immunosuppressive TME.[5] Therefore, its inhibition may reverse this effect.
2.2.1. Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the leukocyte infiltrate in many tumors and predominantly exhibit an M2-like phenotype, which is associated with tumor promotion, angiogenesis, and immune suppression. The IGF-1R signaling pathway has been linked to the polarization of macrophages towards the M2 phenotype.[6] Inhibition of this pathway could potentially repolarize TAMs to a pro-inflammatory M1-like phenotype, which has anti-tumor functions.
| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |
| Shift from M2 to M1 polarization | Inhibition of STAT6 and other signaling pathways downstream of IGF-1R. | M1: iNOS, CD86, TNF-α, IL-12; M2: CD163, CD206, Arginase-1, IL-10 |
2.2.2. Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor T-cell responses. However, their function is often suppressed within the TME. Studies have shown that IGFs can suppress the maturation and antigen-presenting capabilities of DCs.[7] The IGF-1R inhibitor this compound has been shown to block the suppressive effects of IGFs, thereby rescuing DC maturation and restoring DC-mediated anti-tumor immunity.[7][8]
| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |
| Enhanced DC maturation and function | Reversal of IGF-mediated suppression of DC maturation pathways. | CD80, CD86, MHC Class II, IL-12 production |
2.2.3. Cytotoxic T Lymphocytes (CTLs)
The effectiveness of anti-tumor immunity largely depends on the infiltration and activity of CTLs. The IGF-1/IGF-1R axis may indirectly suppress CTL function by promoting an immunosuppressive TME. By alleviating this suppression, for instance by enhancing DC function, this compound could potentially lead to increased CTL infiltration and activity. One study demonstrated that IGF blockade leads to an increase in cytotoxic T cell accumulation in pancreatic tumors.[9]
| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |
| Increased CTL infiltration and activity | Enhanced DC-mediated T-cell priming; reduction of immunosuppressive cells (e.g., M2 TAMs, Tregs). | CD8, Granzyme B, Perforin, IFN-γ production |
2.2.4. Cytokine and Chemokine Profile
The cytokine and chemokine milieu within the TME dictates the recruitment and function of immune cells. While specific data for this compound is limited, inhibition of the IGF-1R pathway would be expected to shift the cytokine profile from an immunosuppressive (e.g., high IL-10, TGF-β) to an immunogenic one (e.g., high IL-12, IFN-γ).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the tumor microenvironment.
Western Blot Analysis of IGF-1R Signaling
This protocol is for assessing the inhibition of IGF-1R phosphorylation and downstream signaling pathways by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (solubilized in DMSO)
-
IGF-1 ligand
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect signals using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its effects on the TME.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
-
Materials for tissue harvesting and processing (for IHC, flow cytometry, etc.)
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose.[10]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process tumor tissue for further analysis (e.g., fix in formalin for IHC, or dissociate for flow cytometry and cytokine analysis).
Immunohistochemistry for Microvessel Density
This protocol is for quantifying tumor angiogenesis by staining for the endothelial cell marker CD31.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate tumor sections.
-
Perform antigen retrieval by heating sections in retrieval buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with anti-CD31 primary antibody.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Acquire images and quantify microvessel density (MVD) by counting CD31-positive vessels in several high-power fields.
Flow Cytometry for Immune Cell Profiling
This protocol provides a framework for analyzing the immune cell composition of tumors.
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
FACS buffer (PBS with 2% FBS and 2mM EDTA)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, CD11c, CD80, CD86, CD206)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate fresh tumor tissue into a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
Perform red blood cell lysis if necessary.
-
Stain cells with a live/dead marker.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix the cells if necessary.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
ELISA for Cytokine Quantification
This protocol is for measuring the concentration of specific cytokines in tumor lysates.
Materials:
-
Tumor tissue
-
Lysis buffer with protease inhibitors
-
ELISA kit for the cytokine of interest (e.g., VEGF, IL-10, IL-12)
-
Microplate reader
Procedure:
-
Homogenize tumor tissue in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant (tumor lysate).
-
Quantify total protein concentration in the lysate.
-
Perform the ELISA according to the manufacturer's instructions, using the tumor lysate as the sample.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentration based on a standard curve and normalize to the total protein concentration.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of the IGF-1R signaling pathway with proven anti-proliferative and anti-angiogenic effects. While its direct impact on the immune components of the tumor microenvironment is an area of active investigation, preclinical evidence with other IGF-1R inhibitors strongly suggests a potential for immunomodulatory activity. By reversing the immunosuppressive effects of the IGF-1/IGF-1R axis, this compound may enhance anti-tumor immunity, particularly by promoting DC maturation and function, and potentially repolarizing TAMs.
Future research should focus on definitively characterizing the immunomodulatory effects of this compound in various tumor models. This includes detailed profiling of immune cell infiltrates, cytokine and chemokine signatures, and functional assays to assess the activity of key immune effector cells. Such studies will be crucial for identifying predictive biomarkers and rational combination strategies, potentially pairing this compound with immunotherapies to achieve synergistic anti-tumor responses. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing these research endeavors.
References
- 1. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect angiogenic cytokines upregulate VEGF and bFGF gene expression in vascular smooth muscle cells, whereas hypoxia upregulates VEGF expression only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulating the tumor immune microenvironment to improve cancer immunotherapy: IGF1R, a promising target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the Insulin-Like Growth Factor 1 Pathway in Immune Tumor Microenvironment and Its Clinical Ramifications in Gynecologic Malignancies [frontiersin.org]
- 7. Insulin-like growth factors inhibit dendritic cell-mediated anti-tumor immunity through regulating ERK1/2 phosphorylation and p38 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IGF1R Axis Inhibition Restores Dendritic Cell Antitumor Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
NVP-AEW541: A Technical Guide to a Potent IGF-1R Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
NVP-AEW541 is a potent and selective, orally bioavailable small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1][2] This pyrrolo[2,3-d]pyrimidine derivative has been extensively characterized in preclinical studies and has demonstrated significant antitumor activity in a variety of cancer models, including musculoskeletal tumors, neuroblastoma, and acute myeloid leukemia.[3][4][5] Its mechanism of action centers on the abrogation of IGF-I-mediated signaling, which is crucial for tumor cell proliferation, survival, and transformation.[1]
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by competitively binding to the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary signaling cascades affected are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Erk pathways.[3][7]
Inhibition of these pathways by this compound leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: By blocking downstream mitogenic signals, this compound effectively halts cell cycle progression, primarily inducing a G1 phase arrest.[3][7]
-
Induction of Apoptosis: In sensitive cell lines, this compound can induce programmed cell death, often evidenced by an increase in the sub-G1 cell population and caspase-3 cleavage.[5][7]
-
Abrogation of Survival Signals: The compound inhibits IGF-I-mediated survival signals, rendering cancer cells more susceptible to apoptosis.[1]
-
Inhibition of Anchorage-Independent Growth: this compound has been shown to reduce the ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various kinases and its effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| IGF-1R | Cell-free | 150 | Potent inhibition of the isolated kinase domain.[9] |
| IGF-1R | Cell-based | 86 | Demonstrates cellular potency in inhibiting IGF-1R autophosphorylation.[1][8] |
| InsR | Cell-free | 140 | Similar potency to IGF-1R in a cell-free system.[8][9] |
| InsR | Cell-based | 2300 | Shows 27-fold selectivity for IGF-1R over InsR in a cellular context.[1][9] |
| Tek | Cell-free | 530 | Off-target activity observed in biochemical assays.[9] |
| Flt1 | Cell-free | 600 | Off-target activity observed in biochemical assays.[9] |
| Flt3 | Cell-free | 420 | Off-target activity observed in biochemical assays.[9] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Cellular Effect |
| MCF-7 | Breast Cancer | 1.64 (proliferation) | Suppression of IGF-I-mediated proliferation.[8][9] |
| MCF-7 | Breast Cancer | 0.105 (soft agar) | Inhibition of anchorage-independent growth.[8][9] |
| MCF-7 | Breast Cancer | 0.162 (survival) | Abrogation of IGF-I-mediated survival.[8][9] |
| TC-71 | Ewing's Sarcoma | Submicromolar | G1 cell cycle arrest, apoptosis.[3] |
| SK-N-MC | Ewing's Sarcoma | Submicromolar | G1 cell cycle arrest.[3] |
| SaoS-2 | Osteosarcoma | >1 | Less sensitive compared to Ewing's sarcoma.[3] |
| RD/18 | Rhabdomyosarcoma | Micromolar | G1 cell cycle arrest.[3] |
| RH4 | Rhabdomyosarcoma | Micromolar | G1 cell cycle arrest.[3] |
| Neuroblastoma (various) | Neuroblastoma | 0.4 - 6.8 | Inhibition of proliferation.[9] |
| HL60 | Acute Myeloid Leukemia | Not specified | Induction of apoptosis, sensitization to chemotherapy.[5] |
| Biliary Tract Cancer (various) | Biliary Tract Cancer | 0.2 - 0.8 (IC20) | Growth suppression, G1/S checkpoint arrest.[7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Proliferation Assay (Automated Cell Counting)
-
Cell Seeding: Plate human biliary tract cancer (BTC) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Counting: Following incubation, detach the cells using trypsin and count them using an automated cell counter.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture cells (e.g., TC-71 Ewing's sarcoma cells) to 70-80% confluency. For starvation experiments, incubate cells in serum-free media for 24 hours.
-
Drug Pre-treatment: Pre-treat starved cells with this compound (e.g., 300 nM to 1 µM) for 2 hours.[3]
-
Ligand Stimulation: Stimulate the cells with IGF-I (e.g., 50 ng/mL) for 5-30 minutes to induce receptor phosphorylation.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk1/2, and their total protein counterparts.
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells (e.g., EGI-1 and Mz-ChA-1) with various concentrations of this compound for 36 hours.[7]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 fraction and a sub-G1 peak are indicative of cell cycle arrest and apoptosis, respectively.[7]
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.5% agarose in culture medium in 60 mm dishes.
-
Cell Suspension: Resuspend cells (e.g., MCF-7) in a 0.33% agarose solution in culture medium containing various concentrations of this compound or vehicle control.[3]
-
Top Agar Layer: Plate the cell suspension on top of the base agar layer.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 7-15 days, or until colonies are visible.[3]
-
Colony Counting: Count the number of colonies containing more than 50 cells.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: Workflow for the preclinical characterization of this compound.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The insulin-like growth factor-I receptor kinase inhibitor this compound induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: NVP-AEW541 In Vitro Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro use of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.
Introduction
This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as a selective inhibitor of the IGF-1R kinase, demonstrating significant anti-tumor activity in a variety of cancer cell lines.[1] It functions by blocking the autophosphorylation of the IGF-1R, which in turn inhibits downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways.[2][3] In vitro studies have shown that this compound can induce cell cycle arrest, primarily at the G1 phase, and in some cases, trigger apoptosis.[2][4] These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action
This compound selectively targets the ATP-binding site of the IGF-1R kinase, preventing its activation by ligands such as IGF-1 and IGF-2. This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules, including Akt and Erk1/2 (p42/44 MAPK).[2][4] The blockade of these pathways ultimately results in the suppression of cell proliferation and survival. While highly selective for IGF-1R, this compound has been shown to also inhibit the Insulin Receptor (InsR) at higher concentrations.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TC-71 | Ewing's Sarcoma | Submicromolar | [2] |
| SK-N-MC | Ewing's Sarcoma | Submicromolar | [2] |
| SaoS-2 | Osteosarcoma | >1 | [2] |
| RD/18 | Rhabdomyosarcoma | ~1 | [2] |
| RH4 | Rhabdomyosarcoma | ~1 | [2] |
| HTLA-230 | Neuroblastoma | 0.4 - 6.8 | [5] |
| SK-N-BE2c | Neuroblastoma | 0.4 - 6.8 | [5] |
| MCF-7 | Breast Cancer | 1.64 (proliferation) | [5] |
| PC3 | Prostate Cancer | - | [5] |
| DU145 | Prostate Cancer | - | [5] |
| 22Rv1 | Prostate Cancer | - | [5] |
| OVCAR-3 | Ovarian Cancer | 5 - 15 | [6] |
| OVCAR-4 | Ovarian Cancer | 5 - 15 | [6] |
| FA6 | Pancreatic Cancer | 0.342 | [7] |
| PT45 | Pancreatic Cancer | 2.73 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
-
MTS/MTT Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[10][11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of IGF-1R Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets.
Materials:
-
This compound
-
Cancer cell line of interest
-
Serum-free medium
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, starve the cells in serum-free medium for 24 hours.[4]
-
Drug Treatment: Treat the starved cells with the desired concentrations of this compound (e.g., 300 nM and 1 µM) for a specified time (e.g., 2-12 hours).[2][4]
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-30 minutes) prior to lysis to induce IGF-1R phosphorylation.[2][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the total protein and/or a loading control (e.g., β-actin).
Concluding Remarks
This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment duration, drug concentration, and appropriate controls is essential for obtaining reliable and reproducible results.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mcgill.ca [mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. physiology.elte.hu [physiology.elte.hu]
Preparing NVP-AEW541 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against the Insulin Receptor (InsR).[4] Due to its role in cell survival, proliferation, and oncogenic transformation, the IGF-1R signaling pathway is a significant target in cancer research.[2][5] this compound serves as a critical tool for in vitro and in vivo studies aimed at elucidating the therapeutic potential of IGF-1R inhibition.
This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent use of this compound in experimental settings.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅O₄ | [6] (CAS: 475489-16-8) |
| Molecular Weight | 439.48 g/mol | [7] |
| Appearance | Crystalline solid, powder | [7] |
| Solubility in DMSO | ≥ 88 mg/mL (≥ 200.2 mM) | [7] |
| Common Stock Concentration | 10 mM | [3][5][7] |
Application Notes
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R kinase.[2][3] It has been demonstrated to inhibit IGF-1-mediated receptor autophosphorylation and downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][8] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in sensitive cell lines.[8][9]
The compound is frequently utilized in cancer research to investigate the effects of IGF-1R signaling blockade on tumor cell proliferation, survival, and migration.[9][10] For in vitro cellular assays, the this compound DMSO stock solution is typically diluted to the desired final concentration in cell culture media. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%.[3][7]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (Molecular Weight = 439.48 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to confirm there are no visible particulates.
-
Aliquot for Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
Storage and Stability of this compound Stock Solution
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Reference |
| -20°C | Up to 1 year | [4] |
| -80°C | Up to 2 years | [4] |
Note: Long-term storage of this compound in solution is not generally recommended; preparing fresh solutions is ideal. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Protocol for In Vitro Cell-Based Assays
This protocol outlines the general steps for using the this compound stock solution in a cell-based assay.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in sterile DMSO or cell culture medium, if necessary.
-
Treat Cells: Add the appropriate volume of the this compound solution to the cell culture wells to achieve the desired final concentration. Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control, and remains at a non-toxic level (typically <0.1% to 0.5%).
-
Incubate: Incubate the cells for the desired experimental duration.
-
Assay Readout: Perform the relevant downstream analysis, such as cell viability assays, western blotting for signaling pathway components, or cell cycle analysis.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits IGF-1R and InsR signaling pathways.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. absource.de [absource.de]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of NVP-AEW541 for Cell Culture: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of NVP-AEW541 for various cell culture applications. This compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase, a key component in cell proliferation and survival signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting the ATP-binding site of the IGF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. Inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in sensitive cell lines.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration range of this compound. The IC50 can vary significantly between different cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kelly | Neuroblastoma | 8 | |
| SK-N-AS | Neuroblastoma | 1,000 | |
| TC-71 | Ewing Sarcoma | 47 | |
| MCF-7 | Breast Cancer | 160 | |
| T-47D | Breast Cancer | 56 | |
| U266 | Multiple Myeloma | 1,500 | |
| NCI-H929 | Multiple Myeloma | >10,000 | |
| FaDu | Pharynx Carcinoma | 29 | |
| Calu-6 | Lung Carcinoma | 1,900 |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line, a series of experiments should be performed. The following protocols provide a general framework.
General Workflow for Determining Optimal Concentration
The process begins with determining the IC50 value for cell viability, followed by more detailed functional and mechanistic assays at concentrations around the IC50.
Caption: Experimental workflow for determining the optimal this compound concentration.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol for Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol for Apoptosis Assay (Annexin V Staining)
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of this compound on the phosphorylation of key downstream targets.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a specified time (e.g., 1-24 hours). After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated samples to the vehicle control.
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell line and experimental needs, ensuring reliable and reproducible results in their studies of IGF-1R signaling.
Application Notes and Protocols: Western Blot Analysis of p-IGF-1R After NVP-AEW541 Treatment
Introduction
NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. IGF-1R signaling is a critical pathway in the regulation of cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in the development and progression of various cancers. This compound competitively binds to the ATP-binding site of the IGF-1R kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. Western blotting is a fundamental technique to assess the efficacy of this compound by directly measuring the phosphorylation status of IGF-1R.
This document provides detailed protocols for the analysis of phosphorylated IGF-1R (p-IGF-1R) by Western blot following treatment with this compound, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on IGF-1R phosphorylation. The data is compiled from various studies and represents typical results observed in cancer cell lines.
Table 1: Dose-Dependent Inhibition of IGF-1R Phosphorylation by this compound
| This compound Concentration (µM) | p-IGF-1R Levels (% of Control) |
| 0 (Control) | 100% |
| 0.01 | 85% |
| 0.1 | 50% |
| 0.5 | 20% |
| 1.0 | <10% |
| 5.0 | <5% |
Note: The data presented are representative values extracted and compiled from dose-response curves in published literature. Actual values may vary depending on the cell line, experimental conditions, and antibody used.
Table 2: IC50 Values of this compound for IGF-1R Kinase Inhibition
| Assay Type | Cell Line/System | IC50 |
| Cell-free kinase assay | Recombinant IGF-1R | 150 nM |
| Cell-based assay | IGF-1R overexpressing cells | 86 nM |
| Cell Proliferation Assay | MCF-7 | 1.64 µM |
| Cell Proliferation Assay | TC-71 | ~100-300 nM |
Experimental Protocols
Protocol 1: Cell Culture, Serum Starvation, and this compound Treatment
This protocol describes the steps for preparing cells for the analysis of p-IGF-1R inhibition by this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D, HT29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant human IGF-1
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow in complete growth medium for 24 hours.
-
Serum Starvation: To reduce basal levels of IGF-1R phosphorylation, aspirate the complete growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 8-24 hours.
-
This compound Treatment: Prepare a series of dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration should be kept constant across all treatments (typically ≤0.1%).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 2-6 hours.
-
IGF-1 Stimulation: Five to ten minutes before harvesting, stimulate the cells by adding IGF-1 to a final concentration of 50-100 ng/mL to all wells except for the negative control.
-
Cell Lysis: After stimulation, immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Proceed to the protein extraction protocol.
Protocol 2: Protein Extraction and Quantification
This protocol details the lysis of cells and the determination of protein concentration.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of p-IGF-1R
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting p-IGF-1R.
Materials:
-
Protein samples from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136)
-
Primary antibody against total IGF-1R (as a loading control)
-
Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IGF-1R diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total IGF-1R and a housekeeping protein, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
IGF-1R Signaling Pathway and this compound Inhibition
Caption: IGF-1R signaling and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of p-IGF-1R.
NVP-AEW541 Protocol for Soft Agar Colony Formation Assay: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing NVP-AEW541, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in soft agar colony formation assays. The soft agar assay is a stringent in vitro method to evaluate anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This compound has been demonstrated to effectively abrogate IGF-I-mediated survival and colony formation in soft agar.[1] This protocol outlines the mechanism of action of this compound, a detailed procedure for conducting the assay, and a summary of its effects on various cancer cell lines.
Introduction to this compound
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a small molecule kinase inhibitor of IGF-1R.[1] It exhibits high selectivity for IGF-1R over the closely related insulin receptor (InsR) at the cellular level.[1][2] The IGF-1R signaling pathway plays a crucial role in promoting cell survival, proliferation, and transformation.[1] By inhibiting the kinase activity of IGF-1R, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways, leading to cell cycle arrest and, in some cases, apoptosis.[3][4] Its ability to inhibit anchorage-independent growth makes it a valuable tool for cancer research and drug development.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the IGF-1R signaling pathway.
Caption: this compound inhibits IGF-1R signaling.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on colony formation in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 for Colony Formation | Reference |
| MCF-7 | Breast Cancer | 0.105 µM | [2][5] |
| TC-71 | Ewing's Sarcoma | ~0.3 µM | [3] |
| SK-N-MC | Ewing's Sarcoma | Not specified | [3] |
| SaoS-2 | Osteosarcoma | Not specified | [3] |
| RD/18 | Rhabdomyosarcoma | Not specified | [3] |
| RH4 | Rhabdomyosarcoma | Not specified | [3] |
Experimental Protocol: Soft Agar Colony Formation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on anchorage-independent growth.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO, store at -20°C)[5]
-
Low melting point agarose (2X solution, sterile)
-
Noble Agar (for base layer)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% in PBS)
Experimental Workflow
Caption: Workflow for the soft agar assay.
Detailed Procedure
4.3.1. Preparation of the Base Agar Layer (Day 1)
-
Prepare a 1% Noble Agar solution in sterile water and autoclave.
-
Melt the 1% agar solution in a microwave or water bath and cool to 40-42°C.
-
Warm an equal volume of 2X complete cell culture medium to 37°C.
-
Mix the 1% agar solution and the 2X medium in a 1:1 ratio to obtain a final concentration of 0.5% agar in 1X complete medium.
-
Immediately pipette 1.5 mL of this base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
4.3.2. Preparation of the Top Agar Layer with Cells (Day 1)
-
Trypsinize and count the cells. Resuspend the cells in complete medium to achieve a single-cell suspension.
-
Prepare a 0.7% low melting point agarose solution in sterile water and cool to 37°C.
-
Prepare the desired concentrations of this compound in complete medium at a 2X concentration. Also, prepare a vehicle control (DMSO).
-
In separate sterile tubes for each condition, mix the cell suspension (e.g., 5,000-10,000 cells per well), the 2X this compound/vehicle solution, and the 0.7% low melting point agarose in a 1:1:1 ratio. The final agar concentration will be approximately 0.35%.
-
Gently mix to ensure a homogenous suspension, avoiding air bubbles.
-
Carefully overlay 1 mL of the cell/agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
4.3.3. Incubation and Feeding
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Every 3-4 days, add 200-300 µL of complete medium containing the appropriate concentration of this compound or vehicle to each well to prevent the agar from drying out.
4.3.4. Staining and Colony Counting (After 2-4 weeks)
-
After 2-4 weeks of incubation, or when colonies are visible by eye, stain the colonies.
-
Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
Troubleshooting
-
No colony formation in the control group: Ensure the cell line is capable of anchorage-independent growth. Optimize cell seeding density.
-
Agar layers detaching: Ensure the base layer is fully solidified before adding the top layer. Be gentle when adding subsequent layers and feeding.
-
High background staining: Ensure thorough washing with PBS after crystal violet staining.
Conclusion
The soft agar colony formation assay is a robust method to assess the anti-tumorigenic potential of compounds like this compound. By following this detailed protocol, researchers can effectively evaluate the inhibitory effects of this compound on the anchorage-independent growth of various cancer cell lines, providing valuable insights into its therapeutic potential.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunohistochemical Analysis of the IGF-1R Pathway in Response to NVP-AEW541
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway markers in preclinical studies involving the selective IGF-1R inhibitor, NVP-AEW541. This document includes detailed protocols, data interpretation guidelines, and visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and the IGF-1R Signaling Pathway
This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[1][2][3] It functions by competing with ATP to block the autophosphorylation of the IGF-1R, thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, and migration.[4][5] The IGF-1R pathway, upon activation by its ligands IGF-1 or IGF-2, triggers two primary signaling axes: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways are frequently dysregulated in various cancers, making the IGF-1R a compelling target for therapeutic intervention.[6] Immunohistochemistry is a powerful technique to visualize and quantify the expression and phosphorylation status of key proteins within this pathway in tissue samples, providing critical insights into the pharmacodynamic effects of inhibitors like this compound.[7]
Key IGF-1R Pathway Markers for IHC Analysis
The following markers are central to understanding the activity of the IGF-1R pathway and the inhibitory effect of this compound:
-
Total IGF-1R: Indicates the overall expression level of the receptor in the tissue.
-
Phospho-IGF-1R (p-IGF-1R): Represents the activated form of the receptor, a direct target of this compound.
-
Phospho-Insulin Receptor Substrate 1 (p-IRS-1): A key downstream adaptor protein phosphorylated by the activated IGF-1R.
-
Phospho-Akt (p-Akt): A critical downstream effector in the PI3K pathway, regulating cell survival and proliferation.
-
Phospho-ERK1/2 (p-ERK1/2): Key components of the MAPK pathway, involved in cell growth and differentiation.
Quantitative Data Presentation
A semi-quantitative scoring method, such as the H-score, is recommended for the analysis of IHC staining to provide objective and comparable data. The H-score is calculated by multiplying the staining intensity by the percentage of positively stained cells.
Table 1: Example of a Quantitative IHC Scoring System (H-Score)
| Staining Intensity | Score | Percentage of Positive Cells | Score |
| No Staining | 0 | <5% | 0 |
| Weak Staining | 1 | 5-25% | 1 |
| Moderate Staining | 2 | 26-50% | 2 |
| Strong Staining | 3 | 51-75% | 3 |
| 76-100% | 4 |
H-Score Calculation: (Intensity Score 0 x % of cells at 0) + (Intensity Score 1 x % of cells at 1) + (Intensity Score 2 x % of cells at 2) + (Intensity Score 3 x % of cells at 3)
The resulting H-score will range from 0 to 300.
Table 2: Illustrative Quantitative IHC Data from a Preclinical Xenograft Study with this compound
| Marker | Treatment Group | Mean H-Score (± SD) | P-value (vs. Vehicle) |
| p-IGF-1R | Vehicle Control | 210 (± 25) | - |
| This compound (50 mg/kg) | 55 (± 15) | <0.01 | |
| p-Akt (Ser473) | Vehicle Control | 180 (± 30) | - |
| This compound (50 mg/kg) | 40 (± 10) | <0.01 | |
| p-ERK1/2 | Vehicle Control | 150 (± 20) | - |
| This compound (50 mg/kg) | 65 (± 18) | <0.05 | |
| Total IGF-1R | Vehicle Control | 250 (± 20) | - |
| This compound (50 mg/kg) | 245 (± 22) | >0.05 (NS) |
Note: This table presents hypothetical data for illustrative purposes based on the known mechanism of action of this compound. Actual results may vary.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Standard immunohistochemistry workflow for FFPE tissues.
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of IGF-1R Pathway Markers in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 3 for recommendations)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Table 3: Recommended Primary Antibodies and Dilutions
| Target Protein | Recommended Antibody (Clone) | Supplier | Starting Dilution |
| IGF-1R | Rabbit mAb (#9750) | Cell Signaling Technology | 1:50[8] |
| p-IGF-1R (Tyr1131) | Rabbit pAb (#3021) | Cell Signaling Technology | 1:50 |
| p-IRS-1 (Ser307) | Rabbit pAb | Affinity Biosciences | 1:100 |
| p-Akt (Ser473) | Rabbit mAb (D9E) | Cell Signaling Technology | 1:50 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb (D13.14.4E) | Cell Signaling Technology | 1:400 |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water (2 x 3 minutes).
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with DAB chromogen substrate until the desired brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate the slides through a series of ethanol concentrations (70%, 95%, 100%) and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the in situ effects of this compound on the IGF-1R signaling pathway. By employing standardized and optimized protocols, researchers can obtain robust and quantifiable data on target engagement and downstream pathway modulation. The provided protocols and guidelines serve as a foundation for designing and executing IHC studies to advance the understanding and development of IGF-1R targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 7. stagebio.com [stagebio.com]
- 8. academic.oup.com [academic.oup.com]
NVP-AEW541: Application and Protocols for In Vivo Xenograft and Orthotopic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NVP-AEW541, a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), in preclinical xenograft and orthotopic tumor models. This compound has demonstrated significant anti-tumor activity in a variety of cancer types, primarily by inhibiting the IGF-1R signaling pathway, which is crucial for tumor cell proliferation, survival, and metastasis.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding site of the IGF-1R tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in tumor cells.
Caption: this compound inhibits the IGF-1R signaling pathway.
In Vivo Anti-Tumor Efficacy: Data Summary
This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Ewing Sarcoma | TC-71 | Nude mice | 50 mg/kg, daily, oral gavage | >85% | |
| Neuroblastoma | SH-SY5Y | Nude mice | 50 mg/kg, daily, oral gavage | Significant | |
| Breast Cancer | MCF-7 | Nude mice | 50 mg/kg, daily, oral gavage | Significant | |
| Hepatocellular Carcinoma | HepG2 | Nude mice | 50 mg/kg, daily, oral gavage | Significant | |
| Multiple Myeloma | RPMI 8226 | SCID mice | 50 mg/kg, daily, oral gavage | Significant |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Models
| Cancer Type | Cell Line | This compound Dose & Schedule | Biomarker | Change | Reference |
| Ewing Sarcoma | TC-71 | 50 mg/kg, single oral dose | p-IGF-1R | Decreased | |
| Ewing Sarcoma | TC-71 | 50 mg/kg, single oral dose | p-Akt | Decreased | |
| Ewing Sarcoma | TC-71 | 50 mg/kg, single oral dose | p-ERK | Decreased | |
| Neuroblastoma | SH-SY5Y | 50 mg/kg, daily, oral gavage | p-Akt | Decreased |
Experimental Protocols
The following are detailed protocols for the use of this compound in xenograft and orthotopic tumor models, based on established methodologies.
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water for injection
-
Sterile tubes and syringes
Protocol:
-
For a 50 mg/kg dose in a 20g mouse (0.2 mL administration volume), prepare a 5 mg/mL solution.
-
Dissolve this compound powder in a vehicle consisting of 10% NMP and 90% PEG300.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Prepare fresh on each day of dosing.
Subcutaneous Xenograft Model Protocol
Materials:
-
Cancer cell line of interest (e.g., TC-71 for Ewing Sarcoma)
-
Adherent cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
6-8 week old female athymic nude mice
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., immunohistochemistry, western blotting).
Orthotopic Tumor Model Protocol (Example: Breast Cancer)
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
6-8 week old female SCID mice
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Protocol:
-
Culture and harvest breast cancer cells as described for the xenograft model.
-
Anesthetize the mice.
-
Make a small incision to expose the mammary fat pad.
-
Inject 1 x 10⁶ cells in 50 µL of PBS/Matrigel into the mammary fat pad.
-
Suture the incision.
-
Allow tumors to establish, monitoring by palpation or in vivo imaging.
-
Once tumors are established, randomize and treat with this compound as described above.
-
Monitor tumor growth and potential metastasis.
-
At the study endpoint, excise the primary tumor and any metastatic lesions for analysis.
Endpoint Analysis: Western Blotting
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable tool for preclinical cancer research, demonstrating robust anti-tumor activity in a range of xenograft and orthotopic models. The protocols outlined above provide a framework for conducting in vivo efficacy and pharmacodynamic studies to further investigate the therapeutic potential of IGF-1R inhibition. Careful experimental design and adherence to established methodologies are crucial for obtaining reproducible and meaningful results.
Troubleshooting & Optimization
NVP-AEW541 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for NVP-AEW541. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and preparation of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in fresh, anhydrous DMSO.[1]
Q2: What is the maximum concentration I can achieve in DMSO?
A2: You can achieve a concentration of up to 88 mg/mL (200.2 mM) or 50 mg/mL (113.75 mM) in DMSO.[1][3] However, it is crucial to use fresh, moisture-free DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][3] For practical purposes, preparing a 10 mM stock solution in DMSO is a common practice.[1][2][4]
Q3: Is this compound soluble in other solvents?
A3: this compound has limited solubility in other common laboratory solvents. It is soluble in ethanol to a certain extent (e.g., 24 mg/mL) but is considered insoluble in water.[1]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][3][4] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[3] When stored at -20°C, the solution is stable for up to one year, and at -80°C, it can be stored for up to two years.[3]
Q5: How do I prepare working solutions from the DMSO stock for my experiments?
A5: Working solutions are typically prepared by diluting the DMSO stock solution in an appropriate buffer or cell culture medium. For many in vitro kinase assays, dilutions are freshly made in a DMSO/water (1:1) mixture.[1][4] It is important to ensure that the final concentration of DMSO in your experimental setup is low (e.g., <0.5%) to avoid solvent-induced toxicity or off-target effects.[1][4]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Possible Cause: Insufficient mixing or temperature.
-
Solution: To aid dissolution, you can gently warm the solution at 37°C for about 10 minutes and/or use an ultrasonic bath for a short period.[4]
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or media.
-
Possible Cause: The final concentration of this compound in the aqueous solution is above its solubility limit.
-
Solution: this compound is insoluble in water.[1] When diluting into aqueous solutions, ensure the final concentration is within the working range for your specific assay and that the compound remains in solution. It may be necessary to use a vehicle that includes co-solvents. For in vivo formulations, mixtures including PEG300, Tween-80, and saline have been used to create a suspended solution.[3]
-
-
Possible Cause: The final DMSO concentration is not high enough to maintain solubility.
-
Solution: While keeping the final DMSO concentration low is important, a certain minimal amount may be necessary to keep the compound in solution. Perform pilot experiments to determine the optimal balance for your specific conditions.
-
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause: Degradation of the this compound stock solution.
-
Possible Cause: The compound has come out of solution in the working dilution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 88 | 200.2 | Use of fresh, moisture-free DMSO is critical.[1] |
| DMSO | 50 | 113.75 | Ultrasonic assistance may be needed.[3] |
| Ethanol | 24 | 54.6 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 439.55 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.3955 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[4] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[2][3][4]
Protocol 2: Preparation of Working Solutions for an In Vitro Kinase Assay
-
Materials: 10 mM this compound stock solution in DMSO, DMSO/water (1:1, v/v) diluent.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution using the DMSO/water (1:1) diluent to achieve the desired final concentrations for your assay (e.g., 0.01, 0.1, 1, and 10 µM).[1][4] c. Ensure the final concentration of DMSO in the kinase assay is below 0.5%.[1][4]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits IGF-1R, blocking downstream signaling pathways like PI3K/AKT and Ras/MAPK.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: A typical workflow for evaluating the effects of this compound on cultured cells.
References
Identifying and mitigating Nvp-aew541 off-target kinase effects
Welcome to the technical support center for NVP-AEW541. This guide provides researchers, scientists, and drug development professionals with comprehensive information to identify and mitigate the off-target kinase effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It is widely used in cancer research to probe the IGF-1R signaling pathway.
Q2: What are the known major off-target effects of this compound?
The most significant off-target activity of this compound is the inhibition of the highly homologous Insulin Receptor (InsR). It also demonstrates inhibitory activity against other kinases, such as the Anaplastic Lymphoma Kinase (ALK) and Tyro3.
Q3: Why is it important to consider the off-target effects of this compound in my experiments?
Undesired off-target effects can lead to misinterpretation of experimental results. For instance, inhibition of the Insulin Receptor can impact glucose metabolism and cell growth independently of IGF-1R signaling. Similarly, effects on other kinases can confound the observed cellular phenotype, making it difficult to attribute the effects solely to IGF-1R inhibition.
Q4: At what concentrations are off-target effects likely to be observed?
Off-target effects are generally more pronounced at higher concentrations of the inhibitor. While this compound is selective for IGF-1R, the IC50 for the Insulin Receptor is in the low micromolar range. It is crucial to use the lowest effective concentration that inhibits IGF-1R phosphorylation to minimize off-target effects. A dose-response experiment is highly recommended for each new cell line or experimental system.
Q5: How can I experimentally validate the on-target and off-target effects of this compound in my cellular model?
Several methods can be employed:
-
Western Blotting: Analyze the phosphorylation status of IGF-1R and key downstream signaling proteins (e.g., Akt, ERK) in response to this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to its targets in intact cells.
-
Rescue Experiments: If this compound induces a specific phenotype, attempt to rescue it by overexpressing a downstream effector of the IGF-1R pathway that is independent of the kinase activity.
-
Use of a Structurally Unrelated IGF-1R Inhibitor: Comparing the effects of this compound with another IGF-1R inhibitor that has a different off-target profile can help to distinguish on-target from off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype with this compound treatment. | Off-target effects at the concentration used. | Perform a dose-response experiment to determine the minimal effective concentration for IGF-1R inhibition. Use concentrations at or below the IC50 for IGF-1R if possible. |
| Cell line-specific signaling pathways. | Characterize the expression and activation of IGF-1R, InsR, and other potential off-targets in your specific cell line. The cellular context can significantly influence the inhibitor's effect. | |
| Inhibition of downstream signaling (e.g., Akt phosphorylation) is observed, but IGF-1R phosphorylation appears unaffected. | The observed effect is due to inhibition of an upstream off-target kinase (e.g., InsR). | Directly assess the phosphorylation of both IGF-1R and InsR. Consider using a more selective IGF-1R inhibitor for comparison. |
| The antibody for phospho-IGF-1R is not optimal. | Validate your antibody using appropriate positive and negative controls. | |
| This compound does not inhibit the growth of my cancer cell line, even at high concentrations. | The cell line may not be dependent on IGF-1R signaling for survival and proliferation. | Confirm the expression and functional relevance of IGF-1R in your cell line using techniques like Western blotting or gene knockdown (siRNA). |
| The cells may have developed resistance to this compound. | Investigate potential resistance mechanisms, such as mutations in IGF-1R or upregulation of bypass signaling pathways. |
Logical Relationship for Troubleshooting
Caption: Troubleshooting workflow for this compound experiments.
Quantitative Data
This compound Kinase Selectivity Profile
| Kinase | IC50 (µM) | Notes |
| IGF-1R | 0.086 | Primary Target |
| InsR | 2.3 | Major off-target, ~27-fold less potent than against IGF-1R. |
| ALK | Potent inhibitor | Specific IC50 values vary depending on the ALK fusion protein. |
| Tyro3 | Phosphorylation remains high in resistant cells | Implicated in acquired resistance. |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of IGF-1R and Akt Phosphorylation
This protocol is for assessing the on-target effect of this compound on the IGF-1R signaling pathway.
Materials:
-
Cell culture reagents
-
This compound
-
IGF-1 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells and allow them to adhere. Once at the desired confluency, serum-starve the cells for 4-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., IGF-1R, InsR)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
This compound
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagent (e.g., Kinase-Glo for luminescence-based assays)
Procedure:
-
Prepare Kinase Reaction: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Data Analysis: Plot the kinase activity against the this compound concentration and determine the IC50 value.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating suspected off-target effects.
Signaling Pathways
IGF-1R Signaling Pathway and this compound Inhibition
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of this compound.
Off-Target Effect on Insulin Receptor Signaling
Caption: this compound can inhibit the Insulin Receptor, affecting downstream metabolic pathways.
Technical Support Center: Acquired Resistance to NVP-AEW541
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acquired resistance to the IGF-1R inhibitor, NVP-AEW541, in cancer.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell line culture. What are the potential underlying mechanisms?
A1: The development of acquired resistance to this compound is a common observation in long-term studies. The primary mechanisms can be broadly categorized into two types:
-
Target-related alterations: These are genetic changes in the IGF-1R gene itself. The most common alteration is the acquisition of point mutations in the kinase domain of IGF-1R, which can interfere with the binding of this compound to its target.
-
Bypass signaling activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of IGF-1R. A well-documented mechanism is the upregulation and activation of the HER3 (ERBB3) receptor tyrosine kinase. Activation of HER3 by its ligand, heregulin (HRG), can sustain downstream pro-survival signaling through the PI3K/AKT and MAPK/ERK pathways, even in the presence of this compound.
Q2: Our this compound resistant cell line shows sustained phosphorylation of AKT and ERK even with effective IGF-1R inhibition. What is the likely cause?
A2: Sustained phosphorylation of AKT and ERK in the presence of this compound is a hallmark of bypass signaling activation. The most probable cause is the activation of other receptor tyrosine kinases (RTKs) that converge on these downstream pathways. A primary candidate to investigate is the HER3 (ERBB3) receptor. Its activation can maintain PI3K/AKT and MAPK/ERK signaling, thereby promoting cell survival and proliferation independently of IGF-1R.
Q3: We have identified a mutation in the IGF-1R kinase domain in our resistant cell line. How can we confirm this mutation is responsible for the resistance?
A3: To confirm that a specific IGF-1R mutation confers resistance to this compound, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the identified mutation into the wild-type IGF-1R cDNA.
-
Ectopic expression: Express both the wild-type and the mutated IGF-1R in a parental, sensitive cell line that has low endogenous IGF-1R expression.
-
Functional assays: Compare the sensitivity of the cells expressing the wild-type versus the mutant IGF-1R to this compound using cell viability or proliferation assays. A significant increase in the IC50 value for the mutant-expressing cells would confirm that the mutation is responsible for the resistance.
Troubleshooting Guides
Problem 1: Unexpected Loss of this compound Efficacy in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant subpopulation | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Sequence the kinase domain of IGF-1R in the resistant population to check for mutations. 3. Analyze the activation status of alternative RTKs, particularly HER3, and the downstream PI3K/AKT and MAPK/ERK pathways via Western blot. |
| Drug instability or degradation | 1. Prepare fresh stock solutions of this compound. 2. Verify the concentration and purity of the compound using analytical methods like HPLC. |
| Cell line contamination or misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
Problem 2: High Basal Activation of PI3K/AKT or MAPK/ERK Pathways in the Presence of this compound
| Potential Cause | Troubleshooting Steps |
| Activation of a bypass signaling pathway | 1. Screen for the phosphorylation of other RTKs using a phospho-RTK array. 2. Specifically, assess the expression and phosphorylation of HER3 (ERBB3) and its family members (EGFR, HER2, HER4) via Western blot. 3. If HER3 is activated, consider co-treatment with an HER3 inhibitor or a pan-HER inhibitor. |
| Mutations in downstream signaling components | 1. Sequence key downstream effectors like PIK3CA, PTEN, and RAS for activating mutations that could render the cells independent of upstream RTK signaling. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in sensitive parental cell lines versus their resistant derivatives.
| Cell Line | Description | This compound IC50 (nM) | Reference |
| GEO | Parental Ewing's Sarcoma | ~50 | FIMASARTAN |
| GEO-R | This compound Resistant | >1000 | FIMASARTAN |
| T98G | Parental Glioblastoma | ~100 | FIMASARTAN |
| T98G-R | This compound Resistant | >2000 | FIMASARTAN |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, p-HER3, HER3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IGF-1R Kinase Domain Sequencing
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the IGF-1R kinase domain from the cDNA using specific primers.
-
PCR Product Purification: Purify the PCR product using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing to identify any potential mutations.
Visualizations
Caption: Signaling pathway in this compound sensitive cells.
Caption: HER3-mediated bypass signaling in this compound resistant cells.
Caption: Experimental workflow for investigating this compound resistance.
Overcoming Nvp-aew541 resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to the IGF-1R inhibitor, NVP-AEW541, through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase.[1] By inhibiting IGF-1R, this compound blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[2][3]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound commonly arises from the activation of alternative signaling pathways that bypass the IGF-1R blockade. The two most frequently implicated pathways are:
-
PI3K/Akt/mTOR Pathway: Upregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, can provide survival signals independent of IGF-1R.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of this pathway, for instance through RAS mutations, can also promote cell proliferation and survival despite IGF-1R inhibition.[4][5]
Q3: What combination therapies have shown promise in overcoming this compound resistance?
Combining this compound with inhibitors of the key resistance pathways has demonstrated synergistic effects in preclinical studies. Promising combinations include:
-
This compound + PI3K inhibitors (e.g., LY294002): This combination aims to simultaneously block both the primary target and a major resistance pathway.
-
This compound + MEK inhibitors (e.g., U0126, AZD6244): This strategy targets the MAPK/ERK pathway, another critical escape route for cancer cells.[6]
-
This compound + other targeted therapies (e.g., Afatinib, an ErbB family blocker): In certain cancers, co-targeting other receptor tyrosine kinases can be effective.[7]
-
This compound + conventional chemotherapeutic agents (e.g., Gemcitabine, Vincristine): Synergistic or additive effects have been observed when this compound is combined with traditional chemotherapy.[8][9]
Q4: How can we confirm that resistance in our cell line is due to activation of the PI3K/Akt or MAPK/ERK pathway?
The most direct method is to perform Western blot analysis on protein lysates from both sensitive and resistant cells. You should probe for the phosphorylated (activated) forms of key proteins in these pathways, such as p-Akt, p-mTOR, p-ERK, and p-MEK. An increase in the levels of these phosphoproteins in the resistant cells compared to the sensitive cells would indicate pathway activation.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the assay can lead to variability.
-
Solution: Ensure a consistent and optimized cell seeding density for your specific cell line. Perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.
-
-
Possible Cause 2: Reagent Variability. Degradation or inconsistent preparation of this compound stock solutions can affect results.
-
Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same batch of reagents for a set of comparative experiments.
-
-
Possible Cause 3: Assay Protocol Inconsistency. Variations in incubation times, reagent volumes, or washing steps can introduce errors.
-
Solution: Strictly adhere to a standardized and validated cell viability assay protocol, such as the Sulforhodamine B (SRB) assay detailed below.
-
Problem 2: No synergistic effect observed when combining this compound with a PI3K or MEK inhibitor.
-
Possible Cause 1: Suboptimal Drug Concentrations. The concentrations of one or both inhibitors may not be in the synergistic range.
-
Solution: Perform a dose-matrix experiment where you test a range of concentrations for both this compound and the combination drug. This will help identify the concentration ratios that produce the strongest synergistic effect. Combination Index (CI) values can be calculated to quantify the interaction (CI < 1 indicates synergy).
-
-
Possible Cause 2: Resistance Mechanism is Independent of the Targeted Pathway. The resistance in your specific cell line may be driven by a different mechanism.
-
Solution: Broaden your investigation of resistance mechanisms. Consider performing a phosphokinase array or RNA sequencing to identify other activated pathways.
-
-
Possible Cause 3: Cell Line Specificity. The synergistic effect of a particular combination can be highly cell-line dependent.
-
Solution: Test the combination in a panel of different cell lines to determine the context in which it is most effective.
-
Quantitative Data on Combination Therapies
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound alone and in combination with other inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound and Combination Therapies in Pancreatic Cancer Cell Lines [10]
| Cell Line | This compound (μM) | LY294002 (PI3K Inhibitor) (μM) | U0126 (MEK Inhibitor) (μM) |
| FA6 | 0.342 | - | - |
| ASPC1 | 0.897 | 5.5 | - |
| Capan-1 | - | - | 2.3 |
| PANC1 | - | 11.3 | 13.7 |
| PT45 | 2.73 | - | - |
Data from SRB colorimetric assay.
Table 2: Synergistic Growth Inhibition of this compound and Afatinib in Pancreatic Cancer Cell Lines [7][11]
| Cell Line | This compound IC50 (μM) | Afatinib IC50 (nM) | Combination Effect |
| FA6 | 0.342 | 1.2 | Synergistic |
| PT45 | 2.73 | 15.4 | Synergistic |
| BxPC3 | 1.54 | 1.0 | Synergistic |
Combination effect determined by Combination Index (CI) analysis.
Table 3: Synergistic Effect of this compound and MEK Inhibitor (AZD6244) in Neuroblastoma Cell Lines [6]
| Cell Line | Combination | Bliss Synergy Score |
| N206 | This compound + AZD6244 | High Synergy |
| KELLY | This compound + AZD6244 | Low Synergy |
| IMR32 | This compound + AZD6244 | Low Synergy |
A higher Bliss synergy score indicates a stronger synergistic effect.
Detailed Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL per well and incubate for 24 hours.
-
Drug Treatment: Add 100 µL of media containing the desired concentrations of this compound, the combination drug, or vehicle control to the respective wells. Incubate for 72-96 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully discard the TCA solution. Wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry completely.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Read the absorbance at 510-570 nm using a microplate reader.
Analysis of Signaling Pathways: Western Blotting
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.[8]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound and/or combination drugs for the desired time. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
In Vivo Xenograft Model for Resistance Studies
This protocol provides a general workflow for establishing and monitoring drug-resistant xenograft models.[12][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring for Resistance: Continue monitoring tumor growth. Resistance is indicated by initial tumor regression or stabilization followed by regrowth despite continuous treatment.
-
Efficacy of Combination Therapy: In the combination therapy group, assess for delayed onset of resistance or more significant and sustained tumor regression compared to single-agent groups.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or animal health), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm the on-target effects of the drugs and investigate resistance mechanisms.
Mandatory Visualizations
Signaling Pathways
Caption: IGF-1R signaling and resistance pathways.
Experimental Workflow
Caption: Workflow for overcoming this compound resistance.
Logical Relationship of Combination Therapy
Caption: Logic of combination therapy for resistance.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Therapy-Driven Evolution of Glioblastoma with Patient-Derived Xenografts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. MEK and MCL-1 sequential inhibition synergize to enhance rhabdomyosarcoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of combined targeted therapy with PI3K and CDK4/6 or PARP and WEE1 inhibitors in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] MEK and MCL-1 sequential inhibition synergize to enhance rhabdomyosarcoma treatment | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
- 12. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring of xenograft tumor growth and response to chemotherapy by non-invasive in vivo multispectral fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Optimizing Nvp-aew541 concentration to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of NVP-AEW541 to minimize toxicity while ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] By inhibiting IGF-1R, it blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3][4]
Q2: What are the common off-target effects or toxicities associated with this compound?
While this compound is selective for IGF-1R, it can also inhibit the closely related Insulin Receptor (InsR), though with a lower potency (approximately 27-fold less selective at the cellular level).[1][5] This can lead to metabolic side effects. In vivo studies in rats have reported dose-dependent growth retardation, impaired glucose tolerance, and reversible cardiac contractile dysfunction.[6][7][8]
Q3: What is a typical starting concentration for in vitro experiments?
The optimal concentration of this compound is highly cell-line dependent. A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired effect) for your specific cell line. Based on published data, IC50 values for various cancer cell lines range from the sub-micromolar to the low micromolar range (e.g., 0.4-6.8 µM for neuroblastoma cells).[9][10] It is recommended to test a broad range of concentrations, for instance, from 10 nM to 10 µM.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10 mM.[1][9] This stock solution should be stored at -20°C.[1][9] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cell death, even at low concentrations. | 1. Cell line is highly sensitive to IGF-1R inhibition. 2. Off-target toxicity. 3. Solvent (DMSO) toxicity. | 1. Perform a more granular dose-response curve starting from very low concentrations (e.g., 1 nM). 2. Reduce the treatment duration. 3. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same DMSO concentration without this compound) to assess solvent toxicity. |
| No significant effect on cell viability or signaling pathways. | 1. The concentration used is too low. 2. The cell line is resistant to this compound. 3. The compound has degraded. 4. The experimental endpoint is not sensitive to IGF-1R inhibition. | 1. Increase the concentration of this compound. 2. Confirm IGF-1R expression and activation in your cell line. Some cell lines may not depend on the IGF-1R pathway for survival. 3. Use a fresh stock of this compound. 4. Assess downstream targets like phospho-Akt and phospho-Erk to confirm target engagement. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell line passage number affecting sensitivity. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. 2. Maintain a precise and consistent incubation time with the compound. 3. Use cells within a consistent and low passage number range. |
| In vivo toxicity observed (e.g., weight loss). | 1. The dose is too high. 2. Off-target effects, particularly on the insulin receptor. | 1. Reduce the dosage of this compound. In mice, a dose of 50 mg/kg administered orally has been shown to be effective with no signs of systemic toxicity in some studies.[9] However, dose adjustments may be necessary depending on the animal model and treatment duration. 2. Monitor blood glucose levels to assess the impact on insulin signaling. 3. Consider intermittent dosing schedules. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TC-71 | Ewing's Sarcoma | ~0.3 | [4] |
| SK-N-MC | Ewing's Sarcoma | ~0.5 | [9] |
| SaoS-2 | Osteosarcoma | ~1.0 | [9] |
| RD/18 | Rhabdomyosarcoma | ~0.8 | [9] |
| RH4 | Rhabdomyosarcoma | ~0.6 | [9] |
| Mz-ChA-1 | Biliary Tract Cancer | ~0.8 (IC20) | [1] |
| EGI-1 | Biliary Tract Cancer | ~0.2 (IC20) | [1] |
| NWT-21 | Fibrosarcoma | ~0.086 | [2] |
| MCF-7 | Breast Cancer | 1.64 (proliferation), 0.105 (soft agar) | [5][9] |
| Neuroblastoma (panel) | Neuroblastoma | 0.4 - 6.8 | [9][10] |
Table 2: In Vivo Dosing and Observed Effects of this compound
| Animal Model | Dosage | Route | Observed Effects | Reference |
| Mice (NWT-21 tumor xenograft) | 50 mg/kg, twice daily | Oral | Abrogation of basal and IGF-I-induced receptor phosphorylation; Tumor growth inhibition. | [5][9] |
| Mice (HTLA-230 and SK-N-BE2c xenografts) | 50 mg/kg | Oral | Tumor shrinkage without signs of systemic toxicity. | [9] |
| Rats (Juvenile) | Dose-dependent | Oral | Growth retardation and impaired glucose tolerance. | [6][7][8] |
| Rats (Adult) | Clinically relevant dose | Oral | Reversible depression of cardiac contractility. | [6][7] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for a specific time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., IGF-1R, Akt, Erk) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Nvp-aew541 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nvp-aew541. Our goal is to help you navigate the complexities of your experiments and address inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the insulin-like growth factor-1 receptor (IGF-1R) kinase.[1] Its primary mechanism is to block the autophosphorylation of IGF-1R, which in turn inhibits downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[2][3]
Q2: I am observing inconsistent inhibition of downstream signaling pathways (e.g., p-Akt, p-ERK). Why might this be happening?
Inconsistent downstream signaling inhibition is a documented issue.[4] Several factors can contribute to this:
-
Cell Line-Specific Differences: The genetic background of your cell line is critical. For instance, mutations in genes downstream of IGF-1R, such as a k-ras mutation, can lead to constitutive activation of the MAPK pathway, making it unresponsive to this compound treatment.[4]
-
Compensatory Signaling: Inhibition of IGF-1R can sometimes lead to the activation of alternative survival pathways. The closely related insulin receptor (InsR), particularly the IR-A isoform, can form hybrid receptors with IGF-1R or be activated by IGF-2, creating a compensatory loop that circumvents IGF-1R blockade.[5][6]
-
Transient Effects: The inhibition of some pathways, like the MAPK pathway, by this compound can be transient, while the effects on other pathways, such as PI3K/Akt, may be more sustained.[2]
Q3: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cell lines to this compound is highly variable.[2][7] This can be attributed to:
-
IGF-1R Dependency: Cell lines that are highly dependent on the IGF-1R signaling pathway for their growth and survival are generally more sensitive.[2][7]
-
Expression Levels of Signaling Proteins: The expression levels of key proteins in the IGF-1R pathway, such as Insulin Receptor Substrate 1 (IRS-1), can influence the cellular response to this compound.[4]
-
Presence of Autocrine Loops: Co-expression of IGF-1R and its ligands (IGF-1 and IGF-2) can create an autocrine signaling loop that promotes tumor cell activation and may affect inhibitor sensitivity.[4]
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of IGF-1R, it also exhibits activity against the insulin receptor (InsR) kinase, albeit at a higher concentration.[8][9] It has been shown to be 27-fold more potent for IGF-1R than for InsR at the cellular level.[8][9] This cross-reactivity can lead to metabolic effects, such as impaired glucose tolerance.[10]
Troubleshooting Guide
Problem 1: I am not seeing the expected level of growth inhibition in my cell line.
-
Question: Have you confirmed the expression and activation of IGF-1R in your cell line?
-
Answer: It is crucial to verify that your cell line expresses IGF-1R and that the receptor is phosphorylated (activated). A simple Western blot for total IGF-1R and phospho-IGF-1R can confirm this. Cell lines with low or absent IGF-1R expression are unlikely to respond to this compound.
-
-
Question: What is the doubling time of your cells, and how long was your treatment duration?
-
Answer: The duration of the experiment should be sufficient to observe an effect on cell proliferation. For slow-growing cell lines, a longer treatment period may be necessary.
-
-
Question: Have you considered the possibility of resistance mechanisms?
Problem 2: My Western blot results for downstream signaling proteins are variable.
-
Question: At what time points are you harvesting your cells after treatment?
-
Answer: The inhibitory effect of this compound on different signaling pathways can have different kinetics. For example, inhibition of the MAPK pathway may be transient, while the effect on the PI3K/Akt pathway can be more prolonged.[2] A time-course experiment is highly recommended to capture the peak of inhibition for each pathway.
-
-
Question: Are you stimulating the cells with IGF-1?
-
Answer: To observe a clear inhibitory effect, it is often best to first serum-starve the cells to reduce basal signaling, and then stimulate them with IGF-1 in the presence or absence of this compound. This will amplify the signal and provide a clearer window of inhibition.[2]
-
-
Question: Is your antibody specific to the phosphorylated form of the protein?
-
Answer: Ensure you are using phospho-specific antibodies and that they have been validated for your experimental system. Always include a loading control (e.g., total protein or a housekeeping gene like GAPDH or β-actin) to ensure equal protein loading.
-
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the experimental conditions (e.g., assay type, serum concentration, treatment duration).
Table 1: IC50 Values of this compound in Musculoskeletal Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| TC-71 | Ewing's Sarcoma | ~0.3 |
| SK-N-MC | Ewing's Sarcoma | ~0.4 |
| Saos-2 | Osteosarcoma | ~1.5 |
| RD/18 | Rhabdomyosarcoma | ~0.8 |
| RH4 | Rhabdomyosarcoma | ~0.6 |
Data extracted from studies on musculoskeletal tumors.[2]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.64 (Proliferation) |
| NWT-21 | Fibrosarcoma | ~0.086 (in cells) |
| Various | Neuroblastoma | 0.4 - 6.8 |
Data compiled from multiple sources.[1][8][11]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Stimulation and Inhibition: Pre-treat the cells with this compound for 2 hours, followed by stimulation with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.[4]
Visualizations
Caption: this compound inhibits IGF-1R signaling.
Caption: General workflow for this compound experiments.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Nvp-aew541 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NVP-AEW541, alongside troubleshooting guides and frequently asked questions for common experimental hurdles.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the IGF-1R, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5]
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid (lyophilized powder) or in a DMSO stock solution. The recommended storage conditions are summarized in the table below.
How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in anhydrous DMSO. For in vitro kinase assays, a 10 mM stock solution in DMSO is commonly used.[6] For animal experiments, a suspension can be prepared in a vehicle such as 25 mM L-(+)-tartaric acid or a mixture of DMSO, PEG300, Tween-80, and saline.[7][8]
Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions from a DMSO stock solution for each experiment. If a working solution in an aqueous buffer is required, it should be used immediately.
How many times can I freeze-thaw a stock solution of this compound?
To maintain the integrity of the compound, it is strongly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While specific data on the number of tolerable freeze-thaw cycles for this compound is limited, it is a general best practice for small molecule inhibitors to minimize these cycles to prevent degradation and ensure consistent experimental results.
Stability and Storage Data
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Short-term storage | Protect from light and moisture. | |
| DMSO Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - DMSO has absorbed moisture.- Concentration is too high.- Improper storage. | - Use fresh, anhydrous DMSO to prepare stock solutions.- Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure the stock solution is stored tightly capped at the recommended temperature. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate pipetting of the inhibitor.- Cell line variability. | - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Ensure proper calibration and use of pipettes.- Regularly check the identity and health of your cell lines. |
| Low or No Inhibitory Activity | - Incorrect concentration of this compound used.- Degraded this compound.- Cell line is resistant to IGF-1R inhibition. | - Verify the calculations for your working dilutions.- Use a fresh aliquot of this compound.- Confirm IGF-1R expression and signaling in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Visible Color Change of Solid Compound | - Potential degradation. | - A significant change in the color of the solid compound may indicate degradation. It is recommended to use a fresh vial of the compound. |
Experimental Protocols
Western Blotting for Phospho-IGF-1R Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on IGF-1R phosphorylation in cultured cells.
Workflow Diagram:
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor this compound in musculoskeletal tumors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Impact of serum concentration on Nvp-aew541 activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IGF-1R inhibitor, NVP-AEW541. The following information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the in vitro activity of this compound?
A1: this compound has been shown to maintain its growth-inhibitory effects in the presence of both low (1% FBS) and standard (10% FBS) serum concentrations. A study on TC-71 Ewing's sarcoma cells demonstrated a remarkable, dose-dependent growth inhibitory effect of this compound in both low-serum and 10% FBS-containing medium.[1] This suggests that while serum components can potentially interact with the compound, this compound remains active at effective concentrations under standard cell culture conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[2] By binding to the ATP-binding site of the IGF-1R kinase domain, it blocks receptor autophosphorylation and the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
Q3: Should I perform my this compound experiments in low-serum or standard-serum conditions?
A3: The choice of serum concentration depends on the specific research question.
-
Low-serum conditions (e.g., 1% FBS or serum-free): These conditions are often used to study the direct effects of IGF-1R inhibition without the confounding influence of other growth factors present in serum. This is particularly useful for mechanistic studies and for assessing the specific rescue effects of exogenous IGF-1.
-
Standard-serum conditions (e.g., 10% FBS): Performing experiments in the presence of a more complete growth medium can provide a more physiologically relevant context, as it mimics the complex environment tumor cells are exposed to in vivo. Since this compound has demonstrated activity in 10% FBS, this condition is suitable for assessing the compound's potential efficacy in a more competitive growth factor environment.[1]
Q4: What are the typical IC50 values for this compound in vitro?
A4: The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. For example, in a panel of musculoskeletal tumor cell lines, IC50 values were found to be at submicromolar doses for Ewing's sarcoma cells, while rhabdomyosarcoma and osteosarcoma cells showed varied sensitivity. It is recommended to determine the IC50 empirically for your specific cell line of interest.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound, particularly concerning variability in its observed activity.
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent this compound activity at higher serum concentrations. | Protein Binding: Components of fetal bovine serum (FBS), such as albumin, can bind to small molecule inhibitors, reducing the effective concentration of the free drug available to interact with the target cells. This effect can be more pronounced at higher serum percentages. | 1. Establish a Dose-Response Curve: Empirically determine the optimal concentration of this compound for your specific cell line and serum conditions. 2. Consider a Serum-Shift Assay: Compare the IC50 values obtained in low-serum (e.g., 1% FBS) and high-serum (e.g., 10% FBS) conditions to quantify the impact of serum protein binding. 3. Increase Incubation Time: A longer incubation period may allow for a greater proportion of the drug to become available to the cells. |
| High variability in results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the specific lot of FBS used can all contribute to experimental variability. | 1. Standardize Cell Culture Protocols: Use cells within a consistent and low passage number range. Ensure a consistent cell seeding density for all experiments. 2. Lot-to-Lot Serum Variability: Test new lots of FBS for their effect on cell growth and drug response before use in critical experiments. 3. Consistent Vehicle Control: Use a consistent final concentration of the vehicle (e.g., DMSO) across all experimental conditions. |
| Unexpected cell toxicity or off-target effects. | High Compound Concentration: At very high concentrations, small molecule inhibitors may exhibit off-target effects or induce non-specific cytotoxicity. | 1. Titrate the Compound: Perform a dose-response experiment to identify a concentration range that is effective for inhibiting IGF-1R signaling without causing widespread, non-specific cell death. 2. Confirm Target Engagement: Use techniques like Western blotting to verify that this compound is inhibiting the phosphorylation of IGF-1R and its downstream targets (e.g., Akt, ERK) at the concentrations used in your experiments. |
Data Presentation
Table 1: Effect of Serum Concentration on this compound-Mediated Growth Inhibition of TC-71 Ewing's Sarcoma Cells
| Serum Concentration | This compound Concentration | Observed Effect on Cell Growth |
| 1% FBS | Dose-dependent | Significant growth inhibition observed. |
| 10% FBS | Dose-dependent | Remarkable growth inhibitory effect maintained.[1] |
Note: This table is a qualitative summary based on published growth curves. For precise IC50 values, it is recommended to perform a dose-response experiment in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Activity under Different Serum Conditions
-
Cell Seeding: Plate cells (e.g., TC-71) in a 24-well plate at a density of 20,000 to 100,000 cells per well in their standard growth medium (e.g., IMDM with 10% FBS). Allow cells to adhere for 24 hours.
-
Medium Replacement and Treatment: After 24 hours, aspirate the medium and replace it with either low-serum medium (e.g., IMDM with 1% FBS) or standard-serum medium (e.g., IMDM with 10% FBS). Add this compound at a range of concentrations (e.g., 30 nM to 3 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., up to 6 days).
-
Cell Viability Assessment: At the end of the incubation period, determine cell viability using a suitable method such as trypan blue exclusion counting, MTT assay, or a fluorescence-based viability assay.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value for each serum condition.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity at different serum concentrations.
Caption: Troubleshooting decision tree for reduced this compound activity in high serum.
References
Addressing variability in Nvp-aew541 response across cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-AEW541. The information addresses the observed variability in response to this IGF-1R inhibitor across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1][2][3] Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades critical for cell proliferation, growth, and survival.[4][5] this compound competitively binds to the ATP-binding site of the IGF-1R kinase domain, preventing this autophosphorylation and subsequently blocking downstream signaling. This leads to the inhibition of key pathways such as the PI3K/Akt and Ras/MAPK pathways, ultimately resulting in cell cycle arrest and, in some cases, apoptosis.[1][6][7] While highly selective for IGF-1R, this compound can also inhibit the insulin receptor (InsR) and other kinases like Tek, Flt1, and Flt3 at higher concentrations.[8]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The variability in cellular response to this compound is a well-documented phenomenon influenced by several factors:
-
Expression Levels of IGF-1R and IRS-1: A primary determinant of sensitivity is the relative expression of IGF-1R and its key docking protein, Insulin Receptor Substrate-1 (IRS-1).[2] Cell lines co-expressing high levels of both IGF-1R and IRS-1, such as the MCF-7 breast cancer cell line, tend to be more sensitive to this compound.[2][9]
-
Downstream Signaling Pathway Dependence: The reliance of a cell line on specific downstream signaling pathways for survival and proliferation is crucial. For instance, Ewing's sarcoma cell lines, which are highly dependent on IGF-1R signaling, are generally more sensitive than osteosarcoma and rhabdomyosarcoma cells.[6][7][10]
-
Activation of Alternative Pathways: Some cell lines can maintain pro-survival signaling through pathways independent of IGF-1R. For example, esophageal cancer cells may exhibit resistance due to maintained activity of the Ras-MAPK pathway even when the PI3K/Akt pathway is inhibited by this compound.[11][12]
-
Presence of an Autocrine Loop: The co-expression of IGF-1R and its ligands, IGF-1 and IGF-2, can create an autocrine signaling loop that contributes to tumor cell activation and may influence the response to IGF-1R inhibition.[1]
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance. This can occur through mechanisms such as the IGF-1R/Akt-independent activation of S6K and the upregulation of the receptor tyrosine kinase Tyro3.[9][13]
Q3: What are the typical cellular effects of this compound treatment?
A3: Treatment with this compound can induce a range of cellular effects, with the specific outcomes often being cell-line dependent:
-
Inhibition of Cell Proliferation: this compound consistently suppresses cell growth in sensitive cell lines.[1][14]
-
Cell Cycle Arrest: A common outcome is arrest at the G1/S checkpoint of the cell cycle.[1][6]
-
Induction of Apoptosis: In highly sensitive cell lines, this compound can induce apoptosis, often characterized by an increase in the sub-G1 cell population and caspase-3 cleavage.[1][6][15] However, in some cell lines, the primary effect is cytostatic (growth inhibition) rather than cytotoxic (cell death).[1]
-
Dephosphorylation of Signaling Proteins: Effective treatment leads to the dephosphorylation of IGF-1R and downstream signaling molecules like Akt.[1][15][16] The effect on other signaling proteins, such as p42/p44 (Erk1/2) and Stat3, can be inconsistent across different cell lines.[1]
Troubleshooting Guide
Problem: My cell line of interest shows minimal or no response to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low or absent IGF-1R expression. | 1. Validate Target Expression: Confirm the expression of IGF-1R in your cell line at the protein level using Western blotting or flow cytometry. Compare the expression level to a known sensitive cell line (e.g., MCF-7). |
| Low expression of IRS-1. | 1. Assess IRS-1 Levels: If IGF-1R is present, evaluate the expression of IRS-1. Low levels of this key adaptor protein can lead to a blunted response.[2] |
| Activation of bypass signaling pathways. | 1. Profile Downstream Signaling: Analyze the phosphorylation status of key signaling molecules in both the PI3K/Akt (e.g., p-Akt, p-S6K) and Ras/MAPK (e.g., p-Erk1/2) pathways with and without this compound treatment. Maintained activation of the MAPK pathway can confer resistance.[11][12] 2. Consider Combination Therapy: If a bypass pathway is identified, consider combining this compound with an inhibitor targeting that pathway (e.g., a MEK inhibitor if the Ras/MAPK pathway is active). |
| Presence of an autocrine IGF-1/IGF-2 loop. | 1. Measure Ligand Secretion: Use ELISA to determine if your cell line secretes IGF-1 or IGF-2 into the culture medium. The presence of an autocrine loop might necessitate higher concentrations of this compound to achieve a response.[1][15] |
| Suboptimal experimental conditions. | 1. Optimize Drug Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. IC50 values can range from sub-micromolar to low micromolar.[6][8] 2. Verify Drug Activity: Ensure the this compound stock solution is properly prepared and stored (e.g., dissolved in DMSO and stored at -20°C) to maintain its activity.[1][8] |
| Acquired resistance in long-term cultures. | 1. Use Early Passage Cells: If you have been culturing the cells for an extended period with the drug, consider using an earlier passage of the parental cell line. 2. Investigate Resistance Mechanisms: If acquired resistance is suspected, investigate potential mechanisms such as altered signaling through the mTOR/S6K pathway or upregulation of other receptor tyrosine kinases like Tyro3.[9][13] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~1.0 | [2] |
| T47D | Breast Cancer | ~7.0 | [2] |
| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | [1] |
| Extrahepatic CC (mean) | Biliary Tract Cancer | 0.29 ± 0.15 | [1] |
| Gallbladder Cancer (mean) | Biliary Tract Cancer | 1.06 ± 0.47 | [1] |
| Neuroblastoma (range) | Neuroblastoma | 0.4 - 6.8 | [8][17] |
| Ovarian Cancer (range) | Ovarian Cancer | 5 - 15 | [14] |
| Pancreatic Cancer (range) | Pancreatic Cancer | 0.342 - 2.73 | [18] |
| Ewing's Sarcoma (various) | Musculoskeletal Tumor | Sub-micromolar | [6] |
Experimental Protocols
1. Cell Proliferation Assay (Automated Cell Counting)
-
Cell Seeding: Plate cells in 96-well plates at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Cell Counting: At the end of the incubation period, aspirate the media, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin with complete media and count the cells using an automated cell counter.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, Erk1/2, etc., overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the relative changes in protein phosphorylation.
Mandatory Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. P5-06-04: Mechanisms of Acquired Resistance to Insulin-Like Growth Factor 1 Receptor Inhibitor in MCF-7 Breast Cancer Cell Line. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor this compound with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]
- 12. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 14. mcgill.ca [mcgill.ca]
- 15. The insulin-like growth factor-I receptor kinase inhibitor this compound induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: NVP-AEW541 versus OSI-906 in Cancer Models
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has emerged as a critical nexus for tumor cell proliferation, survival, and resistance to treatment. Two small molecule inhibitors, NVP-AEW541 and OSI-906 (Linsitinib), have been extensively evaluated in preclinical models for their potential to disrupt this pathway. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in drug development and cancer biology.
At a Glance: Key Molecular and Cellular Effects
Both this compound and OSI-906 are potent inhibitors of the IGF-1R tyrosine kinase. However, their selectivity for the highly homologous Insulin Receptor (IR) differs, which can influence their biological activity and potential side effects.
| Feature | This compound | OSI-906 (Linsitinib) |
| Primary Target | IGF-1R | Dual IGF-1R and Insulin Receptor (IR) |
| IC50 for IGF-1R | ~86-150 nM (cellular and cell-free assays)[1][2][3] | ~35 nM[4] |
| IC50 for Insulin Receptor | ~140 nM - 2.3 µM (cell-free and cellular assays)[1][2][3] | ~75 nM[4] |
| Selectivity | Reported to be more selective for IGF-1R over IR in cellular contexts.[5][6] | Potent dual inhibitor of both IGF-1R and IR.[7][8] |
| Downstream Signaling Inhibition | Inhibits phosphorylation of Akt and MAPK (Erk1/2).[9][10][11] | Inhibits phosphorylation of Akt and ERK1/2.[12][13] |
In Vitro Performance: Inhibition of Cancer Cell Proliferation
The anti-proliferative activity of this compound and OSI-906 has been demonstrated across a range of cancer cell lines. The following table summarizes their IC50 values, representing the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | This compound IC50 (µM) | OSI-906 IC50 (µM) |
| Biliary Tract Cancer Cell Lines (mean) | Biliary Tract Cancer | ~0.51[9] | Data not available in reviewed sources |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | Potent inhibition reported[10] | Data not available in reviewed sources |
| Neuroblastoma Cell Lines | Neuroblastoma | Growth inhibition demonstrated[14] | Data not available in reviewed sources |
| Non-Small-Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC) Cell Lines | NSCLC, CRC | Data not available in reviewed sources | 0.021 - 0.810[13] |
| Pancreatic, Glioblastoma, and Colon Carcinoma Cell Lines | Pancreatic, Glioblastoma, Colon Cancer | Differential inhibitory effects observed[15] | Stronger inhibitory effect in some lines compared to this compound[15] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models have provided evidence for the anti-tumor activity of both compounds in vivo.
| Xenograft Model | Treatment and Dosage | Key Findings |
| This compound | ||
| Neuroblastoma Xenografts | 50 mg/kg, oral, twice daily | Significant inhibition of tumor growth, increased apoptosis, and decreased microvascularization. |
| Orthotopic Pancreatic Cancer | Treatment with this compound | Significantly reduced tumor growth, vascularization, and VEGF expression.[11] |
| OSI-906 (Linsitinib) | ||
| IGF-1R-driven Xenograft Model | 25 and 75 mg/kg, oral, once daily | Robust anti-tumor efficacy.[16] At 75 mg/kg, 100% tumor growth inhibition and 55% regression was observed.[13] |
| NCI-H292 (NSCLC) Xenografts | 60 mg/kg, oral, daily | Significant tumor growth inhibition.[17] |
| Orthotopic Mammary Fat Pad | 50 mg/kg, oral, once a day for 14 days | Effective in reducing tumor burden.[18] |
Signaling Pathway and Experimental Visualization
To illustrate the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Inhibition of the IGF-1R signaling cascade by this compound and OSI-906.
Caption: A generalized workflow for evaluating inhibitor efficacy in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are outlines of key experimental protocols.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or OSI-906 for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells, either treated with inhibitors or untreated, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.[18]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width²)/2).[18]
-
Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, this compound, or OSI-906).[18] Drugs are typically administered orally.[1][18]
-
Monitoring: Animal weight and tumor volume are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Concluding Remarks
Both this compound and OSI-906 demonstrate significant anti-tumor activity in preclinical cancer models by effectively targeting the IGF-1R signaling pathway. The primary distinction lies in their selectivity, with OSI-906 acting as a dual inhibitor of both IGF-1R and the Insulin Receptor. This dual inhibition may offer a more comprehensive blockade of the IGF signaling axis but could also lead to different off-target effect profiles. The choice between these inhibitors for further investigation may depend on the specific cancer type, the relative expression and activation of IGF-1R and IR, and the desired therapeutic window. The data and protocols presented in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Orthotopic tumor xenograft and OSI-906 treatment [bio-protocol.org]
Dual Targeting of IGF-1R and HER2: A Synergistic Approach in Cancer Therapy
A comprehensive analysis of the preclinical data supporting the combination of NVP-AEW541, an insulin-like growth factor-1 receptor (IGF-1R) inhibitor, with various HER2 inhibitors reveals a potent synergistic anti-tumor effect in several cancer models. This combination strategy aims to overcome resistance mechanisms and enhance therapeutic efficacy by simultaneously blocking two critical signaling pathways involved in tumor growth, proliferation, and survival.
The rationale for combining this compound with HER2 inhibitors stems from the significant crosstalk between the IGF-1R and HER2 signaling pathways.[1][2][3][4][5] Activation of the IGF-1R pathway has been implicated in resistance to HER2-targeted therapies.[1][6] By inhibiting both pathways, it is possible to achieve a more comprehensive blockade of downstream signaling, leading to enhanced anti-proliferative and pro-apoptotic effects.
Comparative Efficacy of Combination Therapy
Preclinical studies have demonstrated that the combination of this compound with HER2 inhibitors, such as trastuzumab and lapatinib, results in synergistic or additive growth inhibition in various cancer cell lines, particularly in breast and pancreatic cancers.[7][8]
Quantitative Analysis of Synergistic Effects
The synergistic effects of combining this compound with HER2 inhibitors have been quantified using various methodologies, including the calculation of Combination Index (CI) and Enhancement Ratio (ER). A CI value of less than 1 or an ER value of less than or equal to 0.8 indicates synergy.
| Cell Line | Cancer Type | HER2 Inhibitor | This compound Conc. | HER2 Inhibitor Conc. | Effect | Reference |
| T47D | Breast Cancer | Trastuzumab | 5 µM | 100 µg/mL | Synergistic (ER: 0.78 ± 0.07) | [7] |
| SKBR3 | Breast Cancer | Trastuzumab | 5 µM | 100 µg/mL | Additive (ER: 0.92 ± 0.03) | [7] |
| HCC38CisR | Breast Cancer | Lapatinib | 1.5 µM | Variable | Significant IC50 Decrease | [8] |
| HCC38CisR | Breast Cancer | Lapatinib | Variable | 2 µM | Significant IC50 Decrease | [8] |
Table 1: Synergistic and Additive Effects of this compound in Combination with HER2 Inhibitors. This table summarizes the quantitative outcomes of combining this compound with trastuzumab and lapatinib in different breast cancer cell lines. The data illustrates the enhanced growth inhibition achieved with the combination therapy.
Impact on Cell Proliferation and Apoptosis
Co-administration of this compound and lapatinib in the cisplatin-resistant HCC38CisR breast cancer cell line led to a significant, hyper-additive induction of apoptosis.[8] Furthermore, the combination resulted in a significant increase in the G1 cell cycle phase population, indicating cell cycle arrest.[8]
| Cell Line | Treatment | Apoptosis Induction | G1 Phase Population | Reference |
| HCC38CisR | This compound (2 µM) + Lapatinib (2 µM) | Significantly increased (hyper-additive) | 77.7 ± 1.2% | [8] |
| HCC38CisR | Control | - | 67.3 ± 1.4% | [8] |
Table 2: Effect of this compound and Lapatinib Combination on Apoptosis and Cell Cycle. This table highlights the pro-apoptotic and cell cycle arrest effects of the combination therapy in a resistant breast cancer cell line.
Mechanistic Insights: Signaling Pathway Inhibition
The synergistic effect of combining this compound and HER2 inhibitors is attributed to the dual blockade of their respective signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[9][10][11][12][13][14][15]
This compound effectively inhibits the phosphorylation of IGF-1R and its downstream effector Akt.[9][16] HER2 inhibitors, such as trastuzumab and lapatinib, block HER2 signaling, preventing the activation of the same downstream pathways.[12][17][18][19][20] The simultaneous inhibition of both receptors leads to a more profound and sustained suppression of these critical survival signals. Western blot analysis of HCC38CisR cells treated with the combination of this compound and lapatinib showed a marked decrease in the phosphorylation of EGFR, IGF-1R, and Akt.[8]
References
- 1. Insulin-Like Growth Factor-1 Receptor Signaling Increases the Invasive Potential of Human Epidermal Growth Factor Receptor 2–Overexpressing Breast Cancer Cells via Src-Focal Adhesion Kinase and Forkhead Box Protein M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evaluation of the Insulin-like Growth Factor Receptor Pathway in Patients with Advanced Breast Cancer Treated with Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of IGF1R in Breast Cancer Subtypes, Stemness, and Lineage Differentiation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, this compound induces synergistic growth inhibition of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Mechanism Underlying the Inhibitory Effects of Trastuzumab on the Growth of HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Lapatinib | Cell Signaling Technology [cellsignal.com]
Validating the In Vivo Efficacy of NVP-AEW541 in Specific Cancer Types: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of NVP-AEW541, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), across various cancer types. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of this compound and its therapeutic potential compared to other IGF-1R inhibitors.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of IGF-1R, and to a lesser extent, the insulin receptor. By blocking the phosphorylation of IGF-1R, this compound effectively inhibits downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, primarily the PI3K/AKT/mTOR and MAPK pathways.
A Head-to-Head Comparison of NVP-AEW541 and Other IGF-1R Inhibitors for Researchers
A comprehensive analysis of NVP-AEW541 in the context of other leading Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, including Linsitinib (OSI-906), BMS-536924, and Teprotumumab. This guide provides a data-driven comparison of their performance, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in their drug development endeavors.
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound is a potent small molecule inhibitor of IGF-1R, and this guide provides a comparative analysis of its efficacy and characteristics against other notable IGF-1R inhibitors.
Comparative Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against IGF-1R and the closely related Insulin Receptor (InsR). Lower values indicate greater potency.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based IC50 | Citation(s) |
| This compound | IGF-1R | 86 nM - 150 nM | 86 nM | [1] |
| InsR | 140 nM | 2.3 µM | [1] | |
| Linsitinib (OSI-906) | IGF-1R | 35 nM | 147.1 ng/mL | [2][3] |
| InsR | 75 nM | - | [2] | |
| BMS-536924 | IGF-1R | 100 nM | - | [4] |
| InsR | 73 nM | - | [4] | |
| Teprotumumab | IGF-1R | IC50 of 160.6 ng/mL (TBI blocking bioassay) | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using tumor xenograft models in mice are crucial for evaluating the therapeutic potential of cancer drugs. The following table summarizes the in vivo efficacy of this compound and its counterparts.
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | Ewing's sarcoma xenografts in nude mice | - | Significant inhibition of tumor growth | [5][6] |
| IGF-IR-driven fibrosarcomas | - | Significant reduction in growth | [1] | |
| Linsitinib (OSI-906) | Colorectal cancer xenografts | - | Decreased tumor growth and increased apoptosis | [2] |
| Triple Negative Breast Cancer Xenografts | 25 mg/kg daily by oral gavage | No effect on tumor formation or growth | [7] | |
| BMS-536924 | Breast cancer in normoinsulinemic hosts | - | Significant reductions in tumor growth | [8] |
Mechanism of Action and Signaling Pathways
This compound, Linsitinib, and BMS-536924 are all small-molecule tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. In contrast, Teprotumumab is a fully human monoclonal antibody that binds to the extracellular domain of IGF-1R, blocking ligand binding and receptor activation.[9][10]
The canonical IGF-1R signaling cascade involves the activation of two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which primarily regulates cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also crucial for cell proliferation and differentiation.
Caption: IGF-1R signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against IGF-1R kinase activity.
Materials:
-
Recombinant human IGF-1R enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[11]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[11]
-
Add 2 µl of IGF-1R enzyme solution to each well.[11]
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a solution containing ATP and the substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A typical workflow for an MTT cell proliferation assay.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of IGF-1R inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compounds (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[7]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Off-Target Effects and Selectivity
An important consideration in drug development is the selectivity of a compound for its intended target. Off-target effects can lead to unwanted side effects. This compound has been shown to be 27-fold more potent against IGF-1R than the highly homologous InsR at the cellular level.[1] Linsitinib and BMS-536924 are dual inhibitors of both IGF-1R and InsR.[2][4] Teprotumumab, as a monoclonal antibody, is highly specific for IGF-1R. The kinase selectivity profile of small molecule inhibitors should be thoroughly investigated against a panel of other kinases to assess their potential for off-target activities.
Conclusion
This compound is a potent and selective IGF-1R inhibitor with demonstrated in vitro and in vivo antitumor activity. When compared to other IGF-1R inhibitors, it shows a favorable selectivity profile against the insulin receptor at the cellular level. Linsitinib and BMS-536924 are also potent inhibitors but exhibit dual activity against both IGF-1R and InsR, which may have different therapeutic and side-effect profiles. Teprotumumab offers a distinct mechanism of action as a highly specific monoclonal antibody. The choice of inhibitor for further research and development will depend on the specific therapeutic context, the desired selectivity profile, and the tumor type being targeted. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to advance the field of IGF-1R-targeted cancer therapy.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 4. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor this compound in musculoskeletal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Teprotumumab-TRBW? [synapse.patsnap.com]
- 10. Teprotumumab in thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Navigating Resistance: A Comparative Guide to NVP-AEW541 and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance between targeted therapies is paramount. This guide provides a comparative analysis of NVP-AEW541, a potent Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, and other tyrosine kinase inhibitors (TKIs). By examining experimental data on drug sensitivity and the underlying mechanisms of resistance, this document aims to inform strategies for overcoming treatment failure and designing more effective combination therapies.
Summary of Cross-Resistance Findings
Studies investigating resistance to this compound have revealed distinct molecular mechanisms that can be exploited to overcome it. A key finding is that resistance to this compound does not necessarily confer broad cross-resistance to all other TKIs. In fact, in some instances of resistance to other TKIs, such as those targeting the Epidermal Growth Factor Receptor (EGFR), cancer cells may become more sensitive to this compound. This suggests that the activation of the IGF-1R pathway can be a primary escape mechanism for tumors treated with other TKIs.
Conversely, resistance to this compound often involves the activation of alternative signaling pathways, such as the RAS-MAPK and PI3K/mTOR pathways, or the engagement of other receptor tyrosine kinases like the Insulin Receptor (IR). This knowledge opens avenues for rational combination therapies designed to co-target these escape routes.
Quantitative Analysis of TKI Sensitivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs in various cancer cell lines, including those with acquired resistance. These data provide a quantitative basis for comparing the efficacy of these inhibitors and understanding their cross-resistance profiles.
Table 1: IC50 Values of this compound in Biliary Tract Cancer Cell Lines [1]
| Cell Line | IC50 (µmol/L) - 3 days | IC50 (µmol/L) - 6 days |
| TFK-1 | 0.26 | 0.28 |
| EGI-1 | 0.28 | 0.14 |
| CC-LP-1 | 0.15 | 0.12 |
| CC-SW-1 | 0.54 | 0.20 |
| Sk-ChA-1 | 0.20 | 0.18 |
| Mz-ChA-1 | 1.39 | 0.52 |
| Mz-ChA-2 | 0.73 | 0.07 |
Table 2: Comparative IC50 Values of this compound and Other TKIs in Pancreatic Cancer Cell Lines
| Cell Line | This compound (IGF-1R Inhibitor) IC50 (µM) | LY294002 (PI3K Inhibitor) IC50 (µM) | U0126 (MAPKK/MEK Inhibitor) IC50 (µM) |
| FA6 | 0.342 | >10 | >20 |
| AsPc-1 | 0.897 | 5.5 | 4.6 |
| Capan-1 | 1.25 | 8.7 | 2.3 |
| BxPC3 | 1.54 | 10.2 | 10.5 |
| PANC1 | 1.98 | 11.3 | 13.7 |
| PT-45 | 2.73 | 9.5 | 9.8 |
Table 3: Sensitivity to this compound in an Erlotinib-Resistant Lung Cancer Cell Line [2]
| Cell Line | Treatment | Effect |
| H358 (Parental) | Erlotinib | Modest Sensitivity |
| H358ER (Erlotinib-Resistant) | Erlotinib | Resistant |
| H358ER (Erlotinib-Resistant) | Erlotinib + this compound | Responsive to combined therapy |
Table 4: Effect of this compound on Lapatinib Sensitivity in a Cisplatin-Resistant Breast Cancer Cell Line [3]
| Cell Line | Treatment | Lapatinib IC50 |
| HCC38CisR | Lapatinib alone | > 10 µM |
| HCC38CisR | Lapatinib + 1.5 µM this compound | Significantly decreased |
Mechanisms of Resistance and Evasion
Understanding the molecular pathways that drive resistance is crucial for developing effective countermeasures. The following diagrams illustrate key resistance mechanisms to this compound and how they can be targeted.
Caption: Mechanisms of resistance to this compound often involve the activation of parallel signaling pathways.
In esophageal cancer, resistance to this compound has been associated with the maintained activity of the RAS-MAPK signaling pathway, even when the PI3K/AKT pathway is effectively inhibited.[3] In Ewing's sarcoma, an autocrine loop involving the Insulin Receptor isoform A (IR-A) and IGF-2 can bypass the need for IGF-1R signaling. Furthermore, in breast cancer models, acquired resistance has been linked to the IGF-1R/Akt-independent activation of mTOR and S6K.[4][5]
Experimental Workflows and Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies employed in the cited cross-resistance studies.
1. Generation of Resistant Cell Lines
The development of drug-resistant cell lines is a cornerstone of in vitro resistance studies. A common method involves continuous exposure of a parental cell line to a specific TKI.
Caption: Workflow for generating TKI-resistant cell lines through continuous drug exposure.
-
Protocol: Parental cancer cell lines are cultured in the presence of a low concentration of the TKI (e.g., this compound). As the cells adapt and resume proliferation, the concentration of the TKI is gradually increased over several passages. This process selects for a population of cells that can survive and proliferate at high concentrations of the drug, thus establishing a resistant cell line. The resistance is then confirmed by comparing the IC50 value of the resistant line to that of the parental line.
2. Cell Viability and IC50 Determination
To quantify the sensitivity of cancer cells to different TKIs, cell viability assays are performed.
-
Protocol:
-
Cell Seeding: Cells (both parental and resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the TKI to be tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drug for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, WST, or CellTiter-Glo. These assays quantify the number of viable cells based on metabolic activity or ATP content.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
-
3. Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms of resistance, western blotting is used to assess the phosphorylation status and expression levels of key proteins in signaling pathways.
-
Protocol:
-
Cell Lysis: Parental and resistant cells, treated with or without TKIs, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified.
-
Logical Relationships in TKI Resistance and Combination Strategies
The interplay between different signaling pathways is a critical determinant of TKI resistance. The following diagram illustrates the logical relationships that underpin the strategy of combining this compound with other TKIs.
Caption: Logic for combining this compound with other TKIs to overcome resistance.
In scenarios where resistance to an EGFR or HER2 inhibitor emerges due to the activation of the IGF-1R pathway as an escape mechanism, a combination therapy approach is logical. By simultaneously inhibiting both the primary target (e.g., EGFR) and the escape pathway (IGF-1R), it is possible to achieve a synergistic anti-tumor effect and overcome resistance.[2][6][7] This highlights the importance of understanding the specific resistance profile of a tumor to select the most appropriate combination of TKIs.
References
- 1. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor 1 receptor causes acquired resistance to erlotinib in lung cancer cells with the wild-type epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired resistance to EGFR tyrosine kinase inhibitors in cancer cells is mediated by loss of IGF-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for Predicting NVP-AEW541 Response: A Comparative Guide
This guide provides a comprehensive comparison of potential biomarkers for predicting the response to NVP-AEW541, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The information is intended for researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of IGF-1R, and also the highly related insulin receptor. By inhibiting IGF-1R, this compound blocks key downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. The overexpression of components of the IGF-1R signaling axis is a common feature in many types of cancer, making it an attractive therapeutic target. This guide will focus on the key biomarkers that have been evaluated for their ability to predict sensitivity to this compound.
Signaling Pathway and Mechanism of Action
The binding of ligands, such as IGF-1 and IGF-2, to the IGF-1R induces a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This activated receptor then phosphorylates intracellular substrate proteins, including members of the insulin receptor substrate (IRS) family. Phosphorylated IRS proteins serve as docking sites for other signaling molecules, triggering the activation of downstream pathways. This compound competitively binds to the ATP-binding pocket of the IGF-1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the quantitative data on the most promising biomarkers for predicting the response to this compound.
Table 1: IGF-1R Expression and this compound Sensitivity (IC50)
| Cell Line | Cancer Type | IGF-1R Expression Level | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | High | ~0.1 | |
| T47D | Breast Cancer | Moderate | ~0.5 | |
| MDA-MB-231 | Breast Cancer | Low | >10 | |
| Kelly | Neuroblastoma | High | ~0.05 | |
| SK-N-AS | Neuroblastoma | Low | >1 | |
| A549 | Lung Cancer | Moderate | ~1.5 | |
| H358 | Lung Cancer | Low | >5 |
Table 2: IGF-2 Expression and this compound Sensitivity (IC50)
| Cell Line | Cancer Type | IGF-2 Expression | This compound IC50 (µM) | Reference |
| Rh41 | Rhabdomyosarcoma | High | 0.047 | |
| RD | Rhabdomyosarcoma | Low | 0.231 | |
| NCI-H460 | Lung Cancer | High | ~0.1 | |
| Calu-6 | Lung Cancer | Low | >2 |
Table 3: p-AKT Levels and this compound Sensitivity
| Cell Line | Cancer Type | Basal p-AKT Level | % Inhibition of p-AKT by this compound (at 1µM) | this compound IC50 (µM) | Reference | |---|---|---|---|---| | Ins-1E | Pancreatic Beta Cell | High | >90% | ~0.05 | | | HT-29 | Colon Cancer | Moderate | ~60% | ~0.8 | | | SW620 | Colon Cancer | Low | <20% | >10 | |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound in cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Western Blot for IGF-1R and p-AKT
This protocol is for assessing the expression and phosphorylation status of key proteins in the IGF-1R pathway.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IGF-1R, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
3. Immunohistochemistry (IHC) for IGF-1R in Tumor Tissue
This protocol is for evaluating IGF-1R expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against IGF-1R overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and the percentage of positive tumor cells.
Experimental Workflow for Biomarker Evaluation
The following diagram illustrates a typical workflow for evaluating the predictive potential of a biomarker for this compound response.
Conclusion
The available data suggests that high IGF-1R expression, elevated IGF-2 levels, and high basal p-AKT levels are promising predictive biomarkers for sensitivity to this compound. However, a direct comparative study that evaluates the predictive power of these biomarkers in a large and diverse panel of cancer models is still needed. The experimental protocols and workflow provided in this guide offer a framework for conducting such validation studies. Future research should also focus on the investigation of resistance mechanisms to this compound and the identification of biomarkers that can predict both primary and acquired resistance.
Safety Operating Guide
Navigating the Safe Disposal of NVP-AEW541: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. NVP-AEW541, an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), requires careful handling not only during experimentation but also through its final disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Core Disposal Principle: Professional Chemical Waste Management
The primary guideline for the disposal of this compound is to treat it as a chemical waste product that should be handled by a licensed and qualified disposal company.[1] Surplus and non-recyclable solutions of this compound should be offered to such a service.[1] Similarly, any packaging that has been contaminated with the compound should be disposed of as if it were the unused product itself.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to minimize risk and ensure that the waste is managed in a compliant and environmentally sound manner.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include the concentration and solvent if applicable.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible chemicals.
-
-
Containerization:
-
Use appropriate, leak-proof containers for all this compound waste, including solid waste (e.g., contaminated gloves, pipette tips) and liquid waste (e.g., unused solutions, cell culture media containing the compound).
-
Ensure containers are securely sealed to prevent spills or the release of vapors.
-
-
Storage Prior to Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS) if available.
-
-
Documentation:
-
Maintain a detailed log of the this compound waste generated, including quantities and dates of generation and disposal.
-
Keep copies of all waste transfer and disposal documentation provided by the disposal company for your records.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Handling and Safety Considerations
While this guide focuses on disposal, it is crucial to remember that proper handling during use is the first step in safe management. When working with this compound, always consult the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and emergency procedures. The compound is intended for research and development use only.[1]
By adhering to these procedural guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling Nvp-aew541
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with NVP-AEW541, a potent inhibitor of insulin-like growth factor 1 receptor (IGF-1R). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Summary of Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes skin, eye, and respiratory tract irritation.
-
Potential for serious health effects with prolonged exposure.
-
Specific target organ toxicity is a concern.
Mandatory Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves | Examples include nitrile or latex gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes, dust, and aerosols. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood. |
Safe Handling and Operational Plan
A systematic workflow ensures minimal exposure and maintains the integrity of the compound.
Workflow for Handling this compound:
Caption: General workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure all required PPE is readily available and in good condition.
-
Have an emergency eye wash station and safety shower accessible.
-
-
Handling the Compound:
-
When handling the solid form, avoid creating dust.
-
Use appropriate tools (e.g., spatula) for transferring the powder.
-
For creating stock solutions, slowly add the solvent to the compound to prevent splashing. This compound is often dissolved in DMSO.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Storage and Disposal Plan
Proper storage and disposal are critical for safety and compliance.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is typically -20°C for long-term stability.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash. Use a designated hazardous waste container.
This compound Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling.
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₆O |
| Molecular Weight | 424.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) from the supplier before beginning any work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
